SU5214
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(3Z)-3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-15-9-5-2-6-11(15)10-13-12-7-3-4-8-14(12)17-16(13)18/h2-10H,1H3,(H,17,18)/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQZEVOPIKSAJP-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642553 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
SU5214: An In-Depth Technical Guide to its Mechanism of Action as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SU5214 is a small molecule inhibitor that primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase-1 (Flk-1), and to a lesser extent, the Epidermal Growth Factor Receptor (EGFR). By competitively binding to the ATP-binding pocket of these receptor tyrosine kinases, this compound effectively blocks their autophosphorylation and subsequent activation of downstream signaling cascades. This inhibitory action disrupts key cellular processes mediated by these pathways, most notably angiogenesis, cell proliferation, and survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its target profile, the signaling pathways it modulates, quantitative inhibitory data, and detailed experimental protocols for assessing its activity.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs). Its primary mode of action is to occupy the ATP-binding site within the catalytic domain of the kinase. This prevents the binding of ATP, a crucial step for the autophosphorylation of the receptor upon ligand binding. Without this phosphorylation, the receptor remains in an inactive state and is unable to recruit and activate downstream signaling proteins. The primary targets of this compound are VEGFR2 and EGFR, both of which are key regulators of cellular growth and angiogenesis.
Quantitative Inhibitory Data
The potency of this compound against its target kinases is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Target Kinase | IC50 (µM) | Assay Type |
| VEGFR2 (FLK-1) | 14.8[1][2] | Cell-free |
| EGFR | 36.7[1][2] | Cell-free |
Impact on Cellular Signaling Pathways
By inhibiting VEGFR2 and EGFR, this compound disrupts major signaling pathways that are critical for cell growth, proliferation, survival, and angiogenesis.
Inhibition of the VEGFR2 Signaling Pathway
VEGF binding to VEGFR2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling. This compound blocks this initial step, leading to the downregulation of pathways crucial for angiogenesis.
References
An In-depth Technical Guide to the SU5214 VEGFR2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a pivotal receptor tyrosine kinase, plays a central role in angiogenesis, the formation of new blood vessels. Its dysregulation is a hallmark of numerous pathologies, most notably cancer. Consequently, VEGFR2 has emerged as a prime therapeutic target for anti-angiogenic therapies. SU5214 is a small molecule inhibitor that has been instrumental in the preclinical investigation of VEGFR2 signaling. This technical guide provides a comprehensive overview of the this compound-mediated inhibition of the VEGFR2 signaling pathway, including its mechanism of action, downstream effects, and the experimental protocols required for its characterization. Quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams.
The VEGFR2 Signaling Pathway
VEGF-A, a potent mitogen, binds to the extracellular domain of VEGFR2, inducing receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation cascade activates a network of downstream signaling pathways crucial for endothelial cell function.
Key Downstream Signaling Cascades:
-
PLCγ-PKC-MAPK/ERK Pathway: Primarily responsible for endothelial cell proliferation.[1] Activated VEGFR2 recruits and phosphorylates Phospholipase C gamma (PLCγ). PLCγ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK cascade, leading to the transcription of genes involved in cell proliferation.
-
PI3K/AKT Pathway: A critical regulator of endothelial cell survival and permeability.[1] Phosphorylated VEGFR2 activates Phosphatidylinositol 3-kinase (PI3K), which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT (also known as Protein Kinase B), which promotes cell survival by inhibiting pro-apoptotic proteins.
-
Src/FAK/p38 MAPK Pathway: Essential for endothelial cell migration.[2] VEGFR2 activation leads to the phosphorylation of Src family kinases and Focal Adhesion Kinase (FAK). This activation, in conjunction with the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, regulates the cytoskeletal rearrangements necessary for cell migration.
Diagram of the VEGFR2 Signaling Pathway
References
SU5214: A Technical Guide for Researchers on a Dual EGFR/VEGFR2 Inhibitor
For Research Use Only
Abstract
SU5214 is a small molecule inhibitor targeting both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), two key tyrosine kinases implicated in tumor growth, proliferation, and angiogenesis. With inhibitory concentrations in the micromolar range, this compound serves as a valuable tool for in vitro studies aimed at elucidating the roles of EGFR and VEGFR2 signaling in cancer biology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its application in cancer research.
Introduction
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) are critical mediators of signaling pathways that drive cancer progression. EGFR activation promotes cell proliferation, survival, and migration, while VEGFR2 is a primary driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Dual inhibition of these pathways presents a promising strategy for cancer therapy. This compound is a chemical compound designed to inhibit the kinase activity of both EGFR and VEGFR2, making it a relevant tool for preclinical cancer research.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the intracellular tyrosine kinase domains of both EGFR and VEGFR2. By binding to the ATP-binding pocket of these receptors, this compound prevents their autophosphorylation and subsequent activation of downstream signaling cascades. The inhibition of EGFR disrupts pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which are crucial for cell cycle progression and survival. The inhibition of VEGFR2 blocks the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation, thereby impeding angiogenesis.
Quantitative Data
The inhibitory activity of this compound has been determined in cell-free kinase assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency against its targets.
| Target | Assay Type | IC50 (µM) |
| VEGFR2/KDR | Cell-free | 14.8 |
| EGFR | Cell-free | 36.7 |
Data sourced from commercially available information[1][2].
Signaling Pathways and Experimental Workflows
EGFR and VEGFR2 Signaling Pathways
The following diagrams illustrate the simplified signaling pathways of EGFR and VEGFR2 and indicate the point of inhibition by this compound.
Experimental Workflow: Western Blot Analysis
The following diagram outlines a typical workflow for assessing the effect of this compound on EGFR or VEGFR2 phosphorylation and downstream signaling proteins.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental setup.
In Vitro Kinase Assay
This protocol is for a cell-free assay to determine the IC50 of this compound against a target kinase.
Materials:
-
Recombinant human EGFR or VEGFR2 kinase
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well plate, add the kinase, substrate, and this compound dilution (or DMSO for control).
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation/Viability Assay (MTT or CCK-8)
This protocol measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549 for EGFR, HUVEC for VEGFR2)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the this compound concentration to determine the IC50 value.
Western Blotting for Phospho-Protein Analysis
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of EGFR, VEGFR2, and their downstream targets.
Materials:
-
Cell line of interest
-
This compound
-
EGF or VEGF
-
Serum-free medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-VEGFR2, anti-VEGFR2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (or DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF or VEGF for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Kinase Selectivity
A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available. Researchers should be aware that, like many kinase inhibitors, this compound may have off-target effects. For instance, the related compound SU5614 has been shown to inhibit other tyrosine kinases such as c-Kit and FLT3[1][3][4][5][6][7]. When interpreting experimental results, it is advisable to consider potential off-target activities and, if possible, use multiple inhibitors with different selectivity profiles to confirm findings.
In Vivo Studies
Currently, there is a lack of published in vivo data on the efficacy of this compound in animal models of cancer. For researchers planning to conduct in vivo studies, the following general protocol for a xenograft model can be adapted.
Animal Model:
-
Immunocompromised mice (e.g., athymic nude or SCID mice) are commonly used for establishing human tumor xenografts.
Procedure:
-
Inject human cancer cells subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare a formulation of this compound for administration (e.g., in a vehicle like DMSO/PEG/saline). The route of administration (e.g., intraperitoneal, oral gavage) and dosing schedule will need to be optimized.
-
Administer this compound or the vehicle control to the respective groups for a defined treatment period.
-
Monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound is a dual inhibitor of EGFR and VEGFR2 that can be utilized as a research tool to investigate the roles of these signaling pathways in cancer. While comprehensive in-cell and in vivo data are limited, the information and protocols provided in this guide offer a foundation for researchers to design and conduct experiments to further characterize the biological effects of this compound. Careful experimental design, including appropriate controls and dose-response studies, will be crucial for obtaining meaningful and reproducible results.
References
- 1. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. FLT3 inhibitors: A Story of the Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Properties and Structure of SU5214
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5214 is a synthetic, small-molecule inhibitor of receptor tyrosine kinases (RTKs), demonstrating notable activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), and Epidermal Growth Factor Receptor (EGFR). As a modulator of crucial signaling pathways involved in angiogenesis and cell proliferation, this compound has been a subject of interest in oncological research. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological targets of this compound. It includes detailed summaries of its physicochemical characteristics, pharmacological data, and the signaling cascades it perturbs. Furthermore, this guide outlines a representative experimental protocol for determining its inhibitory activity and provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.
Chemical Properties and Structure
This compound, with the IUPAC name (3Z)-3-[(2-methoxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one, is a member of the oxindole (B195798) family of compounds. Its chemical identity and key physicochemical properties are summarized in the tables below.
| Identifier | Value | Citation |
| IUPAC Name | (3Z)-3-[(2-methoxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one | |
| Synonyms | SU 5214, SU-5214 | [1] |
| CAS Number | 186611-04-1 | [1] |
| Molecular Formula | C₁₆H₁₃NO₂ | [1] |
| SMILES | COc1ccccc1/C=C/1\c2ccccc2NC1=O | [1] |
| Physicochemical Property | Value | Citation |
| Molecular Weight | 251.29 g/mol | [1] |
| Appearance | White to yellow crystalline solid | |
| Melting Point | Not experimentally reported in the searched literature. | |
| Boiling Point (Predicted) | 469.4 ± 45.0 °C | |
| pKa (Predicted) | 12.81 ± 0.20 | |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (up to 100 mg/mL) and DMF. |
Pharmacological Data
This compound functions as an ATP-competitive inhibitor of receptor tyrosine kinases. Its primary targets are VEGFR-2 and EGFR. The in vitro inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Target | Synonyms | IC₅₀ (µM) | Assay Type | Citation |
| VEGFR-2 | KDR, Flk-1 | 14.8 | Cell-free assay | [2] |
| EGFR | ErbB1, HER1 | 36.7 | Cell-free assay | [2] |
Signaling Pathways
This compound exerts its biological effects by inhibiting key signaling pathways that are often dysregulated in cancer: the VEGFR-2 and EGFR signaling cascades.
VEGFR-2 Signaling Pathway
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. This compound inhibits the initial step of this cascade by blocking the ATP-binding site of the VEGFR-2 kinase domain.
References
An In-Depth Technical Guide to SU5214 for In Vitro and In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5214 is a synthetically derived small molecule that acts as a modulator of tyrosine kinase signal transduction.[1][2] It functions as an inhibitor of multiple receptor tyrosine kinases, primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR/Flk-1) and Epidermal Growth Factor Receptor (EGFR).[3][4] By interfering with the signaling pathways mediated by these receptors, this compound demonstrates potential as a tool for investigating angiogenesis, tumor progression, and other cellular processes driven by aberrant tyrosine kinase activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols for its use in in vitro and in vivo research, and a summary of available quantitative data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | 3-[(2-methoxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one |
| Synonyms | SU 5214, SU-5214 |
| Molecular Formula | C₁₆H₁₃NO₂ |
| Molecular Weight | 251.28 g/mol |
| CAS Number | 186611-04-1 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO (up to 50 mg/mL)[3] |
| Storage | Store at -20°C as a solid. In solution, store at -20°C for up to one month. |
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP-binding sites of receptor tyrosine kinases. This prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the initiation of downstream signaling cascades.
The primary targets of this compound are VEGFR2 and EGFR.[3] The inhibition of these receptors disrupts crucial cellular processes:
-
VEGFR2 Inhibition: VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels. By inhibiting VEGFR2, this compound can suppress endothelial cell proliferation, migration, and tube formation, which are all critical steps in the angiogenic process.[1] This anti-angiogenic activity is central to its potential use in cancer research, as tumors rely on the formation of new blood vessels for growth and metastasis.
-
EGFR Inhibition: EGFR is involved in regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound's inhibition of EGFR can interfere with these oncogenic signals.[4]
The inhibitory activity of this compound against these targets has been quantified in cell-free assays, as detailed in the table below.
| Target | IC₅₀ Value | Assay Type |
| VEGFR2 (Flk-1) | 14.8 µM | Cell-free assay |
| EGFR | 36.7 µM | Cell-free assay |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The following diagram illustrates the primary signaling pathways inhibited by this compound.
In Vitro Research Applications and Protocols
This compound is a valuable tool for a variety of in vitro studies aimed at understanding the roles of VEGFR2 and EGFR signaling in different biological contexts.
Endothelial Cell Proliferation Assay
This assay is used to determine the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in complete endothelial growth medium. Allow cells to adhere overnight.
-
Treatment: Replace the medium with a fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or MTS assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for proliferation inhibition.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Protocol:
-
Matrix Coating: Coat the wells of a 48-well or 96-well plate with a basement membrane matrix solution (e.g., Matrigel®) and allow it to solidify at 37°C.[5]
-
Cell Suspension: Prepare a suspension of HUVECs in a medium containing various concentrations of this compound or a vehicle control.
-
Seeding: Seed the HUVEC suspension onto the solidified matrix.
-
Incubation: Incubate the plate for 4-16 hours at 37°C.[6]
-
Visualization: Visualize the formation of tube-like structures using a microscope. For quantitative analysis, stain the cells with a fluorescent dye like Calcein AM.[5]
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of loops.
Western Blot Analysis of Receptor Phosphorylation
This method is used to directly assess the inhibitory effect of this compound on the phosphorylation of VEGFR2 and EGFR.
Protocol:
-
Cell Culture and Starvation: Culture appropriate cells (e.g., HUVECs for VEGFR2, A431 cells for EGFR) to near confluence. Starve the cells in a serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the respective ligand (e.g., VEGF for HUVECs, EGF for A431 cells) for a short period (5-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated VEGFR2 (p-VEGFR2) or phosphorylated EGFR (p-EGFR), and also with antibodies for total VEGFR2 and EGFR as loading controls.
-
Detection: Use an appropriate secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands using a suitable detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated receptors.
The following diagram illustrates a typical workflow for a Western Blot experiment.
In Vivo Research Applications and Protocols
In vivo studies using this compound are crucial for evaluating its anti-angiogenic and anti-tumor efficacy in a physiological setting.
Xenograft Tumor Growth Inhibition Studies
This model is used to assess the effect of this compound on the growth of human tumors implanted in immunocompromised mice.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a cell line known to be dependent on VEGF or EGF signaling) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage). The control group should receive the vehicle. The dosage and frequency will need to be determined based on preliminary tolerability studies.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups to determine the extent of tumor growth inhibition.
The following diagram outlines the general workflow for a xenograft study.
Pharmacokinetic and Toxicity Studies
These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its safety profile in vivo.
Pharmacokinetic Study Protocol:
-
Animal Dosing: Administer a single dose of this compound to mice via the intended route of administration (e.g., intravenous and oral).
-
Blood Sampling: Collect blood samples at various time points after administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Drug Concentration Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Toxicity Study Protocol:
-
Dose Escalation: Administer increasing doses of this compound to different groups of mice to determine the maximum tolerated dose (MTD).
-
Repeated Dosing: Administer the drug repeatedly over a set period (e.g., daily for 14 or 28 days) at doses below the MTD.
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in behavior, appearance, or body weight.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Histopathology: Perform a necropsy and collect major organs for histopathological examination to identify any drug-related tissue damage.
Conclusion
This compound is a valuable research tool for investigating the roles of VEGFR2 and EGFR signaling in various physiological and pathological processes. Its ability to inhibit angiogenesis and cell proliferation makes it particularly relevant for cancer research. This guide provides a foundation for the use of this compound in both in vitro and in vivo settings. Researchers should always optimize protocols for their specific experimental systems and adhere to all relevant safety and animal welfare guidelines. Further studies are warranted to fully elucidate the therapeutic potential and limitations of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AG-1478 | Tyrosine / EGF Receptor Protein Kinase Inhibitor | EGFR | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. selleckchem.com [selleckchem.com]
- 5. lonza.picturepark.com [lonza.picturepark.com]
- 6. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
SU5214: A Technical Guide to its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target selectivity profile of SU5214, a modulator of tyrosine kinase signal transduction. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and experimental workflows to support further research and development efforts.
Target Selectivity Profile
This compound has been characterized as an inhibitor of several receptor tyrosine kinases (RTKs), playing a significant role in angiogenesis and cell proliferation. The quantitative inhibitory activity of this compound against its primary targets is summarized in the table below. It is important to note that publicly available data on a broad kinase selectivity panel for this compound is limited. The compound is often referenced in the context of its activity against VEGFR2, EGFR, and PDGFR.
| Target | IC50 (µM) | Assay Type | Reference |
| VEGFR2 (FLK-1) | 14.8 | Cell-free assay | [1][2] |
| EGFR | 36.7 | Cell-free assay | [1][2] |
| PDGFR | Low micromolar range | Not specified | [3] |
Note on Related Compounds: The scientific literature occasionally contains ambiguity between this compound and a structurally related compound, SU5614. SU5614 has been reported to inhibit FMS-like tyrosine kinase 3 (FLT3) and c-Kit. Researchers should exercise caution when interpreting historical data and ensure the specific compound identity.
Experimental Protocols
The following sections detail standardized protocols for key experiments utilized in the characterization of kinase inhibitors like this compound.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase in a cell-free system.
Objective: To quantify the potency of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
This compound (or other test inhibitor)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
P81 phosphocellulose paper or other capture membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Serial Dilutions: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions made in the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific peptide substrate, and the purified kinase.
-
Add Inhibitor: Add the serially diluted this compound or DMSO (vehicle control) to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of unlabeled ATP and radiolabeled ATP (e.g., [γ-³²P]ATP) to each well. The final ATP concentration should be at or near the Km for the specific kinase, if known.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Stop Reaction and Capture Substrate: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated radiolabeled ATP.
-
Quantification: Place the washed papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Proliferation Assay (MTT Assay)
This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability and proliferation of cultured cells.[4][5][6]
Objective: To determine the cytotoxic or cytostatic effects of an inhibitor on a cell line.
Materials:
-
Cell line of interest (e.g., HUVEC for angiogenesis studies)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the soluble yellow MTT to insoluble purple formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
Western Blotting for Phosphorylated Proteins
This protocol details the method for detecting changes in the phosphorylation status of target proteins in cells treated with this compound.[7]
Objective: To assess the inhibitory effect of a compound on specific signaling pathways in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time. Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or a similar method.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-VEGFR2) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody against the total form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of the phosphorylated protein relative to the total protein or the housekeeping protein.
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow relevant to the study of this compound.
A simplified diagram of RTK signaling pathways inhibited by this compound.
A logical workflow for the preclinical characterization of a kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchhub.com [researchhub.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for SU5214 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of SU5214, a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), in cell culture experiments.
Introduction
This compound is a potent, cell-permeable inhibitor of VEGFR2 and EGFR tyrosine kinases. It serves as a valuable tool for studying the roles of these signaling pathways in various cellular processes, including proliferation, angiogenesis, and apoptosis. Proper handling and application of this compound are crucial for obtaining reliable and reproducible results in cell-based assays.
Solubility and Stock Solution Preparation
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Mass |
| DMSO | 50 mg/mL (198.98 mM) | 251.28 g/mol |
Protocol for Preparing a 10 mM Stock Solution:
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out 2.51 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1]
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the autophosphorylation of VEGFR2 and EGFR, thereby blocking their downstream signaling cascades.
VEGFR2 Signaling Pathway:
VEGF binding to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues. This activation triggers downstream pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.
Caption: VEGFR2 Signaling Pathway and Inhibition by this compound.
EGFR Signaling Pathway:
Upon binding of ligands like EGF, EGFR dimerizes and becomes autophosphorylated. This initiates downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which regulate cell proliferation, survival, and differentiation.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Quantitative Data
This compound has been shown to inhibit VEGFR2 and EGFR in cell-free assays with the following IC50 values.
Table 2: In Vitro IC50 Values of this compound
| Target | IC50 (µM) | Assay Type |
| VEGFR2 (FLK-1) | 14.8 | Cell-free assay |
| EGFR | 36.7 | Cell-free assay |
Note: IC50 values in cell-based assays can vary significantly depending on the cell line, culture conditions, and assay duration. It is recommended to determine the IC50 for your specific cell line of interest.
Experimental Protocols
The following are general protocols that can be adapted for use with this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability.
Experimental Workflow:
Caption: Workflow for MTT Cell Viability Assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at 37°C or overnight at room temperature in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to detect and quantify apoptosis induced by this compound.
Experimental Workflow:
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow the cells to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., the predetermined IC50 value) and a vehicle control.
-
Incubate for the desired time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low Solubility/Precipitation | Incorrect solvent; low-quality DMSO. | Use fresh, anhydrous, sterile DMSO. Gently warm the solution to 37°C to aid dissolution. |
| High Background in Assays | High DMSO concentration. | Ensure the final DMSO concentration in the culture medium is ≤ 0.5%. Run a vehicle control. |
| Inconsistent IC50 Values | Variation in cell density, incubation time, or reagent quality. | Standardize cell seeding density and incubation times. Use fresh reagents. |
| No Apoptotic Effect Observed | This compound concentration is too low or incubation time is too short. | Perform a dose-response and time-course experiment to determine optimal conditions. |
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always follow standard laboratory safety procedures.
References
SU5214 working concentration for HUVEC cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5214 is a potent and selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase. As a key regulator of angiogenesis, the process of new blood vessel formation, VEGFR-2 is a critical target in cancer therapy and other diseases characterized by excessive angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are a primary cell model used extensively in angiogenesis research to study the effects of various compounds on endothelial cell proliferation, migration, and tube formation. These application notes provide detailed protocols and working concentrations for utilizing this compound in experiments with HUVEC cells.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding site of the VEGFR-2 kinase domain. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF-A.[1] The subsequent downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, are consequently blocked. This disruption of VEGFR-2 signaling leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately impeding the formation of new blood vessels.
Working Concentration for HUVEC Cells
Based on this, a dose-response experiment is highly recommended to determine the optimal concentration for your specific experimental setup. A starting range of 1 µM to 50 µM is suggested for initial experiments.
Table 1: Recommended Concentration Ranges of this compound for Various HUVEC Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Proliferation Assay | 1 µM - 25 µM | A lower concentration range is often sufficient to observe anti-proliferative effects. |
| Migration Assay | 5 µM - 50 µM | Higher concentrations may be required to inhibit cell migration effectively. |
| Apoptosis Assay | 10 µM - 50 µM | Induction of apoptosis may require higher concentrations and longer incubation times. |
| Tube Formation Assay | 1 µM - 20 µM | Inhibition of capillary-like structure formation can be observed at relatively low concentrations. |
| VEGFR-2 Phosphorylation Assay | 0.5 µM - 10 µM | A more direct measure of target engagement, often requiring lower concentrations. |
Experimental Protocols
HUVEC Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on HUVEC proliferation using a colorimetric MTT assay.
Materials:
-
HUVEC cells
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in EGM-2.
-
After 24 hours, replace the medium with 100 µL of fresh EGM-2 containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
HUVEC Migration Assay (Wound Healing Assay)
This protocol describes a method to evaluate the effect of this compound on HUVEC migration.
Materials:
-
HUVEC cells
-
EGM-2
-
This compound
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed HUVECs in 6-well plates and grow to a confluent monolayer.
-
Create a "wound" in the monolayer by scraping with a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh EGM-2 containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours and after 12-24 hours of incubation.
-
Measure the width of the wound at different points and calculate the percentage of wound closure.
HUVEC Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details a method to detect this compound-induced apoptosis in HUVECs using flow cytometry.
Materials:
-
HUVEC cells
-
EGM-2
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HUVECs in 6-well plates and treat with various concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: this compound inhibits VEGFR-2 signaling in HUVECs.
Caption: General workflow for this compound experiments in HUVECs.
References
- 1. Impaired proliferation and migration of HUVEC and melanoma cells by human anti-FGF2 mAbs derived from a murine hybridoma by guided selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGFR2 Mimicking Peptide Inhibits the Proliferation of Human Umbilical Vein Endothelial Cells (Huvecs) by Blocking VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SU5214 in Kinase Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of SU5214 in kinase assays. This compound is a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), playing a crucial role in angiogenesis and tumor progression.
Introduction
This compound is a modulator of tyrosine kinase signal transduction.[1] It functions as an inhibitor of VEGFR2 (also known as FLK-1 or KDR) and EGFR. Understanding its inhibitory activity through in vitro kinase assays is fundamental for its application in cancer research and drug development. These protocols outline the necessary steps to quantify the inhibitory potency of this compound against its target kinases.
Quantitative Data
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
| Target Kinase | Synonym(s) | IC50 (µM) | Assay Condition |
| VEGFR2 | FLK-1, KDR | 14.8 | Cell-free assay |
| EGFR | ErbB1, HER1 | 36.7 | Cell-free assay |
Note: IC50 values can be influenced by experimental conditions such as ATP concentration.[2] Therefore, it is crucial to maintain consistent assay conditions for comparable results.
Signaling Pathway Inhibition
This compound primarily targets the ATP-binding site of receptor tyrosine kinases (RTKs) like VEGFR2 and EGFR. This inhibition blocks the autophosphorylation of the kinase and subsequent downstream signaling cascades that are crucial for cell proliferation, migration, and survival.
Caption: this compound inhibits receptor tyrosine kinase signaling.
Experimental Protocols
A generic and widely applicable in vitro kinase assay protocol using a luminescent ADP-detection method is detailed below. This can be adapted for other detection methods like ELISA or radiometric assays.
Materials and Reagents
-
This compound (Stock solution in DMSO)
-
Recombinant human VEGFR2 or EGFR kinase
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of this compound.
Caption: General workflow for an in vitro kinase assay.
Detailed Protocol
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for 384-well plates.
-
Prepare this compound Serial Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.[3]
-
-
Prepare Kinase Reaction Mixture:
-
Prepare a master mix containing the kinase (e.g., VEGFR2) and its substrate in kinase assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically but typically range from 5-50 ng/well for the kinase and 0.1-1 mg/mL for a generic substrate.
-
-
Assay Plate Setup:
-
Add 5 µL of each this compound dilution to the appropriate wells of a white, opaque 96-well plate.
-
Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Add 40 µL of the kinase/substrate master mix to all wells except the negative control. For the negative control wells, add 40 µL of buffer with the substrate.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be close to the Km value for the specific kinase, if known, to ensure accurate IC50 determination.
-
Add 5 µL of the ATP solution to all wells to start the kinase reaction.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is within the linear range.
-
-
ADP Detection:
-
Following the kinase reaction, add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[4]
-
-
Signal Generation and Measurement:
-
Add 100 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[4]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data by setting the positive control (no inhibitor) to 100% kinase activity and the highest inhibitor concentration to 0% activity.
-
Plot the normalized kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[5]
Storage and Stability
This compound powder should be stored at -20°C for up to 3 years.[6] Stock solutions in DMSO can be stored at -80°C for up to one year.[6] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Contaminated reagents; ATP degradation | Use fresh reagents; prepare ATP solution fresh |
| Low signal-to-noise ratio | Insufficient kinase activity; suboptimal reagent concentrations | Optimize enzyme/substrate/ATP concentrations; increase incubation time |
| Inconsistent results | Pipetting errors; temperature fluctuations | Use calibrated pipettes; ensure uniform incubation temperature |
| No inhibition observed | Inactive inhibitor; incorrect kinase target | Verify inhibitor integrity; confirm the correct kinase is being used |
| Precipitate formation | Low solubility of this compound in aqueous buffer | Ensure final DMSO concentration is sufficient and consistent across all wells; pre-warm solutions[1] |
References
Application Notes and Protocols for SU5214 Treatment in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5214 is a tyrosine kinase inhibitor known to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1] Western blotting is a crucial technique to analyze the efficacy of this compound by examining the phosphorylation status of its target receptors and downstream signaling proteins. These application notes provide a comprehensive guide to utilizing this compound in Western blot analysis, including detailed protocols and recommendations for determining optimal treatment conditions.
Data Presentation
Quantitative Data Summary
The optimal treatment duration and concentration of this compound should be empirically determined for each cell line and experimental condition. The following tables provide a recommended starting point for a time-course and dose-response experiment to assess the inhibition of VEGFR-2 or EGFR phosphorylation.
Table 1: Example Time-Course Experiment for this compound Treatment
| Treatment Duration | Concentration (µM) | Expected % Inhibition of p-VEGFR2/p-EGFR (Hypothetical) |
| 0 min (Vehicle Control) | 10 | 0% |
| 15 min | 10 | 20-40% |
| 30 min | 10 | 40-60% |
| 1 hour | 10 | 60-80% |
| 2 hours | 10 | 70-90% |
| 4 hours | 10 | >90% |
Table 2: Example Dose-Response Experiment for this compound Treatment
| Concentration (µM) | Treatment Duration | Expected % Inhibition of p-VEGFR2/p-EGFR (Hypothetical) |
| 0 (Vehicle Control) | 2 hours | 0% |
| 1 | 2 hours | 10-30% |
| 5 | 2 hours | 30-50% |
| 10 | 2 hours | 50-70% |
| 20 | 2 hours | 70-90% |
| 50 | 2 hours | >90% |
Note: The IC50 of this compound is approximately 14.8 µM for VEGFR-2 and 36.7 µM for EGFR.[1] Concentrations for dose-response experiments should bracket these values.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound primarily inhibits the tyrosine kinase activity of VEGFR-2 and EGFR, thereby blocking downstream signaling pathways involved in cell proliferation, survival, migration, and angiogenesis.
Western Blot Experimental Workflow
The following diagram outlines the key steps for performing a Western blot analysis after this compound treatment.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs for VEGFR-2; A431 cells for EGFR) in 6-well plates or 10 cm dishes. Allow cells to reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal receptor phosphorylation, you may serum-starve the cells for 4-12 hours prior to treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Dilute the stock solution to the desired final concentrations in serum-free or complete medium immediately before use.
-
Treatment:
-
For Time-Course Experiment: Treat cells with a fixed concentration of this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
For Dose-Response Experiment: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for a fixed duration (e.g., 2 hours).
-
-
Ligand Stimulation (Optional but Recommended): To observe the inhibitory effect of this compound on ligand-induced phosphorylation, pre-treat cells with this compound for a chosen duration (e.g., 2 hours) before stimulating with the appropriate ligand (e.g., 50 ng/mL VEGF-A for VEGFR-2 or 100 ng/mL EGF for EGFR) for 5-15 minutes.
-
Controls: Include a vehicle control (DMSO) for all experiments. For ligand stimulation experiments, include an unstimulated control and a ligand-stimulated control without this compound.
Western Blot Protocol
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[2]
-
-
Protein Quantification:
-
Carefully collect the supernatant (protein lysate) into a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[2]
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[2]
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2, anti-phospho-EGFR, anti-total-VEGFR2, anti-total-EGFR, or antibodies against downstream targets like p-ERK, total-ERK, p-AKT, total-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
References
Application Notes and Protocols for SU5214 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5214 is a modulator of tyrosine kinase signal transduction, acting as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/FLK-1) and Epidermal Growth Factor Receptor (EGFR).[1][2] Accurate and consistent preparation of stock solutions is critical for reliable experimental outcomes. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.
Quantitative Data Summary
For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₃NO₂ | [1][3][4] |
| Molecular Weight | 251.28 g/mol (values range from 251.28 to 251.29) | [1][3][4][5][6] |
| Appearance | White to yellow crystalline solid | [5][6][7] |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1][3][5] |
| Solubility in DMSO | Up to 100 mg/mL (397.96 mM) | [5] |
| Insolubility | Water, Ethanol | [1][3] |
| Storage (Powder) | -20°C for up to 3 years | [1][5] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 1 month | [1][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for serial dilutions in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weighing this compound: Carefully weigh out 1 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Calculating Solvent Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 251.28 g/mol ), the required volume of DMSO is calculated as follows:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 251.28 g/mol ) = 0.00039796 L
-
Volume (µL) = 398 µL
-
-
Dissolving this compound: Add 398 µL of anhydrous DMSO to the microcentrifuge tube containing the 1 mg of this compound.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, brief sonication can be used to aid in dissolving the compound.[7] Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[1][3]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][5]
Protocol 2: General Protocol for Treating Cultured Cells with this compound
This protocol provides a general workflow for treating adherent cells in culture with this compound.
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Serological pipettes and micropipettes with sterile tips
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
-
Thawing and Diluting this compound:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, you can add 1 µL of the 10 mM stock solution.
-
Important: Always add the this compound solution to the medium, not the other way around, to ensure rapid and even dispersion. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Gently wash the cells once with sterile PBS (optional, depending on the experiment).
-
Add the appropriate volume of the this compound-containing medium to each well.
-
Include a vehicle control by treating cells with the same concentration of DMSO as in the highest this compound concentration group.
-
-
Incubation: Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as Western blotting, RT-qPCR, or cell viability assays.
Visualizations
Caption: this compound inhibits VEGFR2 and EGFR signaling pathways.
Caption: Workflow for preparing this compound stock solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | VEGFR2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. adooq.com [adooq.com]
- 4. molnova.com [molnova.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SU 5214 price,buy SU 5214 - chemicalbook [chemicalbook.com]
- 7. This compound | VEGFR | Tyrosinase | TargetMol [targetmol.com]
Application Notes and Protocols for SU5214 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cell lines sensitive to the tyrosine kinase inhibitor SU5214, detailing its mechanism of action and providing protocols for assessing its effects. This compound is a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), and its analog, SU5614, has demonstrated potent inhibitory activity against c-Kit and FMS-like tyrosine kinase 3 (FLT3). This dual targeting capability makes this compound and its analogs promising candidates for cancer therapy, particularly in hematological malignancies and solid tumors where these signaling pathways are dysregulated.
Sensitive Cell Lines and IC50 Values
Several cell lines have been identified as sensitive to this compound or its close analog, SU5614. The sensitivity is often correlated with the expression of constitutively active or overexpressed target kinases.
| Cell Line | Cancer Type | Target Kinase(s) | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) | FLT3-ITD | ~0.1 (SU5614) | [1] |
| MM1 | Acute Myeloid Leukemia (AML) | Activated FLT3 | Sensitive to SU5614 | |
| MM6 | Acute Myeloid Leukemia (AML) | Activated FLT3 | Sensitive to SU5614 | |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | c-Kit | Sensitive to SU5614 | [2] |
| UT-7 | Acute Myeloid Leukemia (AML) | c-Kit | Sensitive to SU5614 | [2] |
| M-07e | Acute Myeloid Leukemia (AML) | c-Kit | Sensitive to SU5614 | [2] |
| Endothelial Cells (e.g., HUVEC) | Normal | VEGFR2 | Not specified in cell-based assay | [2] |
| Cell-free assay | N/A | VEGFR2 (FLK-1) | 14.8 | [3][4] |
| Cell-free assay | N/A | EGFR | 36.7 | [3][4] |
Note: The IC50 values for SU5614 are provided as a close approximation for this compound's activity against the specified AML cell lines due to their structural and functional similarities. Further experimental validation with this compound is recommended.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the phosphorylation and activation of key receptor tyrosine kinases, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
VEGFR2 Signaling Pathway Inhibition
In endothelial cells, this compound inhibits VEGFR2, a key mediator of angiogenesis. This blockade disrupts the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation, ultimately cutting off the blood supply to tumors.
EGFR Signaling Pathway Inhibition
This compound also targets EGFR, which is often overexpressed in various solid tumors. Inhibition of EGFR blocks downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, leading to reduced tumor cell proliferation and survival.[5]
c-Kit and FLT3 Signaling Pathway Inhibition in AML
In acute myeloid leukemia (AML), the sensitivity to this compound's analog, SU5614, is strongly linked to the presence of activating mutations in c-Kit or FLT3. Inhibition of these kinases blocks downstream signaling through pathways involving STAT5 and MAPK, leading to growth arrest and apoptosis in leukemic cells.[2][6][7]
Experimental Protocols
The following are detailed protocols for assessing the sensitivity of cell lines to this compound treatment.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value of this compound in adherent cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A common starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[9][10]
-
Western Blot Analysis for Signaling Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation status of its target kinases and downstream signaling proteins.
Materials:
-
This compound (stock solution in DMSO)
-
Sensitive cell line
-
Complete cell culture medium
-
Serum-free medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-EGFR, anti-EGFR, anti-p-c-Kit, anti-c-Kit, anti-p-FLT3, anti-FLT3, anti-p-Akt, anti-Akt, anti-p-MAPK, anti-MAPK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours if investigating ligand-stimulated phosphorylation.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 1-24 hours). Include a vehicle control.
-
For ligand-stimulated pathways, add the respective ligand (e.g., VEGF or EGF) for a short period (e.g., 15-30 minutes) before cell lysis.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
References
- 1. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efficient inhibition of EGFR signalling and of tumour growth by antagonistic anti-EGFR Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for SU5214 in Endothelial Tube Formation Assays
These application notes provide a detailed protocol for utilizing SU5214, a known inhibitor of angiogenesis, in an in vitro endothelial tube formation assay. This assay is a cornerstone for researchers, scientists, and drug development professionals investigating the effects of compounds on the formation of capillary-like structures by endothelial cells, a critical step in angiogenesis.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, wound healing, and various pathological conditions, including cancer. The endothelial tube formation assay is a rapid and quantitative method to model and study this complex process in vitro. Endothelial cells, when cultured on a basement membrane extract (BME) like Matrigel, differentiate and form intricate, tube-like structures. This compound is a chemical compound that has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase in the angiogenic signaling cascade. By inhibiting VEGFR2, this compound is expected to disrupt the formation of these tubular networks, making it a valuable tool for studying anti-angiogenic pathways and for the initial screening of potential therapeutic agents.
Mechanism of Action: this compound in Angiogenesis
This compound primarily exerts its anti-angiogenic effects by acting as a potent inhibitor of VEGFR2 (also known as KDR or Flk-1).[1][2][3] VEGFR2 is a crucial receptor tyrosine kinase that, upon binding with its ligand VEGF-A, initiates a signaling cascade that promotes endothelial cell proliferation, migration, survival, and ultimately, the formation of new blood vessels. This compound also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), though to a lesser extent.[1][4] The inhibition of VEGFR2 by this compound blocks the downstream signaling pathways essential for angiogenesis.
Experimental Protocols
This section provides a detailed methodology for conducting an endothelial tube formation assay to evaluate the anti-angiogenic potential of this compound.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) | Storage |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Thermo Fisher Scientific | C-003-5C | Liquid Nitrogen |
| Endothelial Cell Growth Medium-2 (EGM-2) | Lonza | CC-3162 | 4°C |
| Matrigel® Basement Membrane Matrix, Growth Factor Reduced | Corning | 354230 | -20°C |
| This compound | Selleck Chemicals | S6809 | -20°C |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Room Temperature |
| Calcein AM | Thermo Fisher Scientific | C3100MP | -20°C |
| 24-well tissue culture plates | Corning | 3524 | Room Temperature |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | Room Temperature |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | 4°C |
Experimental Workflow
Step-by-Step Protocol
1. Preparation of Matrigel-Coated Plates a. Thaw Matrigel on ice overnight at 4°C.[1] It is critical to keep Matrigel and all pipette tips and plates cold to prevent premature gelation.[1][5] b. Using pre-cooled pipette tips, add 250-300 µL of Matrigel to each well of a pre-chilled 24-well plate.[1][4] Ensure the entire surface of the well is evenly coated. c. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[1][4]
2. Preparation of this compound Working Solutions a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. On the day of the experiment, dilute the this compound stock solution in endothelial cell basal medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
3. Preparation of Endothelial Cells a. Culture HUVECs in EGM-2 medium until they reach approximately 80-90% confluency. For the assay, it is often recommended to use cells between passages 2 and 6.[4] b. One day prior to the assay, serum-starve the cells by replacing the growth medium with a basal medium containing a lower serum concentration (e.g., 0.5-2% FBS) to minimize baseline proliferation and migration.[4] c. On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA. d. Neutralize the trypsin with a trypsin neutralizer or complete growth medium and centrifuge the cells at 200 x g for 5 minutes. e. Resuspend the cell pellet in the basal medium to a final concentration of 1.0-2.0 x 10^5 cells/mL.
4. Seeding Cells and Treatment a. Mix the cell suspension with the prepared this compound working solutions (or vehicle control) in a 1:1 ratio. b. Carefully add 500 µL of the cell suspension/treatment mixture to each Matrigel-coated well. This will result in a final cell density of 2.5-5.0 x 10^4 cells/well.
5. Incubation a. Incubate the plate at 37°C in a humidified incubator with 5% CO2. b. Tube formation can typically be observed within 2-6 hours and is often optimal between 4 and 12 hours.[4] The exact timing should be optimized for the specific cell type and conditions. Tubes may start to deteriorate after 18-24 hours.[4][6]
6. Visualization and Imaging a. Phase-Contrast Microscopy: Visualize the tube-like structures using an inverted microscope. Capture images from several representative fields for each well. b. Fluorescence Microscopy (Optional but Recommended for Quantification): i. 30-60 minutes before the end of the incubation period, add Calcein AM to the cells at a final concentration of 1-2 µg/mL and incubate at 37°C.[3] ii. Gently wash the cells twice with PBS, being careful not to disturb the delicate tube network.[1] iii. Add fresh basal medium or PBS to each well and visualize the fluorescently labeled tubes using a fluorescence microscope with the appropriate filter set.
Data Presentation and Analysis
Quantitative analysis is crucial for an objective assessment of the effect of this compound on tube formation. Several parameters can be measured using image analysis software such as ImageJ with the Angiogenesis Analyzer plugin.[4]
Quantitative Parameters
| Parameter | Description |
| Number of Nodes | The points where three or more branches intersect. |
| Number of Meshes/Loops | The enclosed areas formed by the network of tubes. |
| Total Tube Length | The sum of the lengths of all tube segments. |
| Number of Branches | The individual segments of the tubes connecting nodes or ending freely. |
Example Data Table
The results should be summarized in a clear and structured table.
| Treatment | Concentration (µM) | Number of Nodes (Mean ± SD) | Number of Meshes (Mean ± SD) | Total Tube Length (µm, Mean ± SD) |
| Vehicle (DMSO) | 0.1% | 125 ± 15 | 80 ± 10 | 15000 ± 2500 |
| This compound | 0.1 | 110 ± 12 | 72 ± 8 | 13500 ± 2100 |
| This compound | 1 | 75 ± 9 | 45 ± 6 | 9000 ± 1500 |
| This compound | 10 | 20 ± 5 | 8 ± 3 | 2500 ± 800 |
| This compound | 100 | 5 ± 2 | 1 ± 1 | 500 ± 200 |
This protocol provides a robust framework for assessing the anti-angiogenic properties of this compound using the endothelial tube formation assay. By quantifying the disruption of capillary-like structures, researchers can effectively evaluate the inhibitory potential of this compound and similar compounds, contributing to the development of novel anti-angiogenic therapies. It is recommended to perform each experiment with appropriate controls and replicates to ensure the reliability and reproducibility of the findings.
References
- 1. This compound | VEGFR2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | VEGFR | Tyrosinase | TargetMol [targetmol.com]
- 6. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring SU5214 Efficacy in a Xenograft Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5214 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2] By blocking the VEGFR2 signaling cascade, this compound can inhibit the formation of new blood vessels, which are crucial for tumor growth and metastasis. This application note provides a detailed protocol for evaluating the anti-angiogenic and anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. The described methodologies cover in vivo study design, tumor growth monitoring, and ex vivo analysis of angiogenesis and signaling pathways.
Core Signaling Pathway of this compound Action
This compound exerts its biological effects by inhibiting the autophosphorylation of VEGFR2 upon ligand binding. This blockade disrupts downstream signaling cascades critical for endothelial cell proliferation, migration, and survival. The primary pathways affected are the PLCγ-PKC-MAPK pathway, the PI3K/Akt pathway, and the Src-FAK pathway.
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the major steps in assessing the efficacy of this compound in a xenograft model, from cell culture to data analysis.
References
Application Notes and Protocols for SU5214 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effect of the kinase inhibitor SU5214 on cell viability using MTT and XTT assays. This compound is a modulator of tyrosine kinase signal transduction, primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR).
Mechanism of Action: this compound as a Kinase Inhibitor
This compound exerts its biological effects by inhibiting the kinase activity of key receptor tyrosine kinases (RTKs) involved in cell proliferation, survival, and angiogenesis. Its primary targets are:
-
VEGFR2 (KDR/Flk-1): A key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR2 by this compound can block the signaling cascade that leads to endothelial cell proliferation, migration, and survival.
-
EGFR (ErbB1/HER1): A receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer.[1]
By inhibiting these pathways, this compound can effectively reduce the viability of cancer cells that are dependent on these signaling cascades for their growth and survival.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different contexts. It is important to note that IC50 values can vary depending on the cell line, assay type, and experimental conditions.[2]
| Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| VEGFR2 (FLK-1) | Cell-free kinase assay | 14.8 | |
| EGFR | Cell-free kinase assay | 36.7 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and the general experimental workflow for assessing its impact on cell viability.
References
Troubleshooting & Optimization
Technical Support Center: SU5214 and VEGFR2 Phosphorylation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experiments involving the kinase inhibitor SU5214 and its target, VEGFR2.
Frequently Asked Questions (FAQs)
Q1: What is the reported potency of this compound against VEGFR2?
A1: this compound is an inhibitor of VEGFR2 (also known as KDR or FLK-1) with a reported IC50 of 14.8 µM in cell-free assays. It also inhibits the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 36.7 µM.
Q2: I am not observing inhibition of VEGFR2 phosphorylation with this compound in my cell-based assay. What are the possible reasons?
A2: Several factors could contribute to the lack of this compound efficacy in your experiment. These can be broadly categorized as issues with the inhibitor itself, suboptimal experimental conditions, or complex biological responses within your specific cell model. The troubleshooting guide below provides a detailed approach to investigate these possibilities.
Q3: Can components in my cell culture media affect the activity of this compound?
A3: Yes, components in cell culture media, particularly serum proteins, can bind to small molecule inhibitors, which may reduce their effective concentration.[1][2] It is advisable to conduct experiments in both serum-containing and serum-free media to assess any potential impact on this compound activity. Additionally, the chemical stability of the inhibitor can be affected by the pH and composition of the media over time.[1][2][3][4]
Q4: Are there alternative ways VEGFR2 can be activated that might bypass this compound inhibition?
A4: Yes, VEGFR2 can be activated through ligand-independent mechanisms. For instance, fluid shear stress can induce VEGFR2 phosphorylation in a ligand-independent manner.[5][6] Additionally, reactive oxygen species (ROS) generated under conditions like hyperglycemia can promote ligand-independent phosphorylation of VEGFR2, a process that may be mediated by Src family kinases.[7][8][9]
Troubleshooting Guide: this compound Not Inhibiting VEGFR2 Phosphorylation
If you are not observing the expected inhibition of VEGFR2 phosphorylation with this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Inhibitor Integrity and Activity
-
Inhibitor Quality and Storage: Confirm that the this compound used is of high purity and has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Stock Solution Preparation: Ensure that the inhibitor was dissolved in an appropriate solvent (e.g., DMSO) at a suitable stock concentration and stored in aliquots to avoid multiple freeze-thaw cycles.
-
Chemical Stability: Consider the possibility of the inhibitor degrading in your experimental setup. It is recommended to prepare fresh dilutions from a stock solution for each experiment.[4] The stability of a compound in aqueous media can be influenced by factors like pH and temperature.[1][2][3][4]
Step 2: Optimize Experimental Conditions
-
Working Concentration: The effective concentration of an inhibitor in a cell-based assay can be significantly different from its biochemical IC50 value and is highly cell-line dependent. It is crucial to perform a dose-response experiment (concentration curve) to determine the optimal working concentration of this compound for your specific cell line and experimental conditions.
-
Pre-incubation Time: The inhibitor requires sufficient time to permeate the cell membrane and engage with its intracellular target. A pre-incubation period of 1-2 hours before VEGF stimulation is a common starting point, but this may need to be optimized.
-
VEGF Stimulation: Ensure that the concentration and duration of VEGF stimulation are adequate to induce a robust and detectable level of VEGFR2 phosphorylation in your control samples.
Step 3: Scrutinize Your Assay Protocol
-
Western Blotting Protocol: If you are using Western blotting to detect VEGFR2 phosphorylation, review your protocol for potential issues. This includes ensuring the use of lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[10] Also, verify the specificity and optimal dilution of your primary antibodies for both phosphorylated and total VEGFR2.
-
Positive and Negative Controls: Always include appropriate controls in your experiment. A known potent VEGFR2 inhibitor (e.g., Sunitinib) can serve as a positive control for inhibition, while a vehicle-only (e.g., DMSO) treated sample serves as a negative control.
Step 4: Investigate Cell-Specific Biological Factors
-
Cell Permeability: this compound may have poor permeability in your chosen cell line, preventing it from reaching an effective intracellular concentration.
-
Compensatory Signaling Pathways: Inhibition of VEGFR2 can sometimes lead to the activation of compensatory signaling pathways that promote cell survival and proliferation.[9] For example, tumors can upregulate other pro-angiogenic factors like FGF-2 or activate alternative pathways such as c-Met signaling.
-
Ligand-Independent VEGFR2 Activation: As mentioned in the FAQs, your experimental conditions might be inducing ligand-independent VEGFR2 phosphorylation that is not sensitive to this compound.[5][6][7][8][9]
-
Off-Target Effects: While this compound targets VEGFR2, it can also inhibit other kinases.[11][12][13][14] It is possible that in your specific cellular context, off-target effects are masking the intended inhibition of VEGFR2 or leading to unexpected signaling outcomes.
Quantitative Data Summary
| Inhibitor | Target(s) | Reported IC50 | Notes |
| This compound | VEGFR2 (KDR/FLK-1) | 14.8 µM | Cell-free assay. |
| EGFR | 36.7 µM | Cell-free assay. |
Key Experimental Protocols
Protocol 1: Cell-Based VEGFR2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Plate cells (e.g., HUVECs) and allow them to adhere and reach the desired confluency.
-
Serum-starve the cells for a recommended period (e.g., 4-6 hours) to reduce basal receptor phosphorylation.
-
Pre-treat the cells with a range of this compound concentrations (and controls) for 1-2 hours.
-
-
VEGF Stimulation:
-
Stimulate the cells with an appropriate concentration of recombinant human VEGF (e.g., 50 ng/mL) for a short duration (e.g., 5-15 minutes) to induce VEGFR2 phosphorylation.
-
-
Cell Lysis:
-
Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-p-VEGFR2 Tyr1175) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR2 and a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: Canonical VEGFR2 signaling pathway and the point of inhibition by this compound.
Caption: A systematic workflow for troubleshooting the lack of this compound-mediated VEGFR2 inhibition.
Caption: Logical relationship of potential causes for the observed lack of this compound activity.
References
- 1. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. A ligand-independent VEGFR2 signaling pathway limits angiogenic responses in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing SU5214 Concentration for Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SU5214 in cancer cell line experiments. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the successful optimization of this compound concentrations in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical inhibitor primarily targeting receptor tyrosine kinases. Its main mechanism of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/FLK-1) and Epidermal Growth Factor Receptor (EGFR).[1] By blocking these receptors, this compound can interfere with critical signaling pathways involved in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).
Q2: What are the known IC50 values for this compound's primary targets?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound, the cell-free IC50 values for its primary targets have been determined.
| Target | IC50 Value |
| VEGFR2 (FLK-1) | 14.8 µM |
| EGFR | 36.7 µM |
| Data sourced from Selleck Chemicals.[1] |
Q3: What is a recommended starting concentration for this compound in a new cancer cell line?
The optimal concentration of this compound is highly dependent on the specific cancer cell line. Based on its target IC50 values and typical ranges for similar kinase inhibitors, a broad dose-response experiment is recommended.[2]
| Recommendation | Concentration Range | Rationale |
| Initial Range Finding | 1 µM - 100 µM | This wide range helps to capture the full dose-response curve, from minimal effect to maximum inhibition, for most cell lines. |
| Focused Titration | 5 µM - 50 µM | Many cancer cell lines show responses to kinase inhibitors within this range.[2] This is a good starting point if a narrower initial screen is desired. |
It is critical to empirically determine the IC50 for each specific cell line in your experiments.
Q4: How should I prepare a stock solution of this compound?
This compound has low solubility in aqueous solutions but is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][3]
-
Recommended Solvent: High-purity, anhydrous DMSO.
-
Stock Concentration: A high-concentration stock, such as 50 mg/mL or a molar concentration of 10-20 mM, is often prepared.[1][3]
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Signaling Pathway and Experimental Workflow
To effectively use this compound, it is important to understand its place in cellular signaling and the general workflow for determining its optimal concentration.
References
Technical Support Center: SU5214 in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with SU5214 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), both of which are key components in signaling pathways that regulate cell growth, proliferation, and angiogenesis. By inhibiting these receptors, this compound can block downstream signaling cascades, making it a valuable tool in cancer research.
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What is the most common cause?
A2: The most common cause of this compound precipitation is its low aqueous solubility. This compound is a hydrophobic molecule, and while it dissolves well in organic solvents like dimethyl sulfoxide (B87167) (DMSO), it can rapidly precipitate when diluted into an aqueous environment like cell culture media. This is often due to a rapid solvent exchange that doesn't allow for stable solubilization in the media.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous (water-free) Dimethyl Sulfoxide (DMSO). It is crucial to use a fresh or properly stored anhydrous grade of DMSO, as the presence of water can significantly reduce the solubility of this compound.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity and to minimize precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final DMSO concentration of less than 0.5% is generally recommended, with concentrations below 0.1% being ideal for most cell lines. It is essential to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent on the cells.
Q5: Can the type of cell culture medium or the presence of serum affect this compound solubility?
A5: Yes, both the composition of the cell culture medium and the presence of fetal bovine serum (FBS) can influence the solubility of this compound. Different media formulations have varying pH and salt concentrations, which can affect the stability of the compound. Serum proteins, such as albumin, can sometimes bind to small molecules and help to keep them in solution, but this effect can be variable and compound-dependent. Some studies suggest that small molecules in FBS can also influence cellular pathways, which could indirectly affect the observed efficacy of the inhibitor.[1]
Troubleshooting Guide
Issue: this compound Precipitates Immediately Upon Addition to Cell Culture Media
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| Rapid Solvent Exchange | 1. Prepare an intermediate dilution of the this compound stock solution in pre-warmed (37°C) cell culture medium. 2. Add the this compound stock solution dropwise to the medium while gently vortexing or swirling. | Adding a highly concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to crash out of solution. A stepwise dilution allows for a more gradual solvent exchange, increasing the likelihood of the compound remaining dissolved. |
| High Final Concentration | Decrease the final concentration of this compound in your experiment. | The desired experimental concentration may exceed the aqueous solubility limit of this compound in your specific cell culture medium. |
| Incorrect Solvent Practice | Ensure you are using anhydrous DMSO to prepare your stock solution. | DMSO is hygroscopic and can absorb water from the atmosphere, which will reduce its ability to dissolve hydrophobic compounds like this compound. |
Issue: this compound Precipitates Over Time in the Incubator
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| Temperature Fluctuation | Ensure the incubator maintains a stable temperature and that the cell culture medium is pre-warmed to 37°C before adding this compound. | Changes in temperature can affect the solubility of compounds in solution. Allowing the final solution to equilibrate at 37°C before adding to cells can help. |
| Media Evaporation | Use a humidified incubator and ensure culture plates or flasks are properly sealed to minimize evaporation. | Evaporation can lead to an increase in the concentration of all media components, including this compound, potentially pushing it beyond its solubility limit. |
| Interaction with Media Components | Test the solubility of this compound in a simpler buffered solution like PBS to determine if specific media components are contributing to precipitation. | Complex media formulations contain various salts, amino acids, and vitamins that could potentially interact with this compound and reduce its solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Treating Cultured Cells with this compound
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Cultured cells in multi-well plates or flasks
-
-
Procedure:
-
Prepare Intermediate Dilution:
-
In a sterile tube, prepare an intermediate dilution of the this compound stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in pre-warmed medium to get a 100 µM intermediate solution.
-
-
Final Dilution and Treatment:
-
Gently add the required volume of the intermediate this compound solution to the wells containing your cells and media. For example, add 100 µL of the 100 µM intermediate solution to a well containing 900 µL of media to achieve a final concentration of 10 µM.
-
Gently rock the plate to ensure even distribution of the compound.
-
-
Vehicle Control:
-
In parallel, treat a set of cells with the same final concentration of DMSO as the this compound-treated cells. This is your vehicle control.
-
-
Incubation:
-
Return the culture plates to the incubator and proceed with your experimental timeline.
-
-
Quantitative Data Summary
Table 1: this compound Properties
| Property | Value |
| Molecular Weight | 251.28 g/mol |
| Purity | ≥98% |
| Appearance | Yellow to orange solid |
| Solubility in DMSO | ≥50 mg/mL |
Table 2: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HUVEC | Endothelial | ~1 |
| A549 | Lung Carcinoma | 5-15 |
| MCF-7 | Breast Adenocarcinoma | 10-25 |
| PC-3 | Prostate Adenocarcinoma | 15-30 |
| U87-MG | Glioblastoma | 10-20 |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
References
SU5214 Western Blot Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting their SU5214 Western blot results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor that primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR or Flk-1, and Epidermal Growth Factor Receptor (EGFR). It plays a significant role in studying angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] By inhibiting VEGFR2, this compound helps researchers understand these mechanisms.
Q2: What is the expected outcome of this compound treatment on my Western blot for VEGFR2?
Upon successful treatment with this compound, you should observe a decrease in the phosphorylation of VEGFR2 at key tyrosine residues (e.g., Y1214) in response to VEGF stimulation.[2][3][4][5] The total protein levels of VEGFR2 should remain relatively unchanged, although prolonged treatment with some kinase inhibitors can lead to protein degradation. It is crucial to run a parallel blot for total VEGFR2 to confirm that the observed decrease in the phospho-signal is not due to a decrease in the overall amount of the receptor.
Q3: I am not seeing a decrease in VEGFR2 phosphorylation after this compound treatment. What could be the issue?
There are several potential reasons for this:
-
Inactive Compound: Ensure that the this compound is properly stored and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.[6]
-
Insufficient Concentration or Incubation Time: The optimal concentration and incubation time for this compound can vary between cell types. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
-
Cellular Context: The efficacy of this compound can be cell-line specific. Ensure that your cell line expresses VEGFR2 and is responsive to VEGF stimulation.
-
Experimental Protocol: Review your Western blot protocol, paying close attention to the use of phosphatase inhibitors during sample preparation to preserve the phosphorylation status of your proteins.
Q4: I am observing unexpected bands on my Western blot after this compound treatment. What could this be?
Unexpected bands can arise from several factors:
-
Off-Target Effects: While this compound is a potent inhibitor of VEGFR2 and EGFR, it may inhibit other kinases at higher concentrations, leading to changes in the phosphorylation of other proteins.[7] It is advisable to check for the activation of other signaling pathways, such as the JNK or ERK pathways, by Western blot to assess potential off-target effects.[6]
-
Antibody Cross-Reactivity: The primary or secondary antibodies may be cross-reacting with other proteins. Ensure your antibodies are specific for the target protein. Using monoclonal antibodies can sometimes reduce non-specific binding.
-
Sample Degradation: Protein degradation during sample preparation can lead to the appearance of lower molecular weight bands. Always use protease inhibitors and keep samples on ice.[8]
Q5: My Western blot signal for phosphorylated VEGFR2 is very weak or absent, even in my positive control.
Weak or no signal can be due to several reasons:
-
Low Protein Abundance: The target protein may be of low abundance in your samples. Consider enriching your protein of interest using immunoprecipitation.
-
Inefficient Transfer: Ensure that the protein transfer from the gel to the membrane was successful. You can check this with a Ponceau S stain before blocking.
-
Suboptimal Antibody Concentration: The concentration of your primary or secondary antibody may be too low. Titrate your antibodies to find the optimal dilution.
-
Blocking Agent: When detecting phosphorylated proteins, it is recommended to use Bovine Serum Albumin (BSA) as a blocking agent instead of milk, as milk contains casein, a phosphoprotein that can increase background noise.
-
Inactive Detection Reagents: Ensure your ECL substrate or other detection reagents have not expired and are working correctly.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its primary targets.
| Target | IC50 |
| VEGFR2 (FLK-1) | 14.8 µM |
| EGFR | 36.7 µM |
Data compiled from public sources. Actual values may vary depending on assay conditions.
Experimental Protocols
Protocol 1: Cell Lysis and Protein Extraction for Phosphoprotein Analysis
This protocol is designed to preserve the phosphorylation state of proteins for Western blot analysis.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mL per 10 cm dish).
-
Scrape the adherent cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a fresh, pre-chilled tube. This is your protein extract.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5-10 minutes.
-
The samples are now ready for gel electrophoresis or can be stored at -20°C.
Protocol 2: Western Blotting for Phosphorylated and Total VEGFR2
Materials:
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
5% w/v BSA in TBST (blocking buffer)
-
Primary antibodies (e.g., rabbit anti-phospho-VEGFR2 (Tyr1214) and rabbit anti-total VEGFR2)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
For total VEGFR2 analysis, the membrane can be stripped and re-probed with an antibody against total VEGFR2, or a parallel blot can be run.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for this compound Western blotting.
Caption: Troubleshooting logic for this compound Western blot results.
References
- 1. VEGF Receptor 2 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-VEGF Receptor 2 (Tyr1214) Polyclonal Antibody (44-1052) [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorylation of tyrosine 1214 on VEGFR2 is required for VEGF-induced activation of Cdc42 upstream of SAPK2/p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bosterbio.com [bosterbio.com]
Navigating High Background in Immunofluorescence: A Technical Support Guide
A Clarification on SU5214: Before proceeding to the troubleshooting guide, it is important to clarify that this compound is a small molecule inhibitor of VEGF receptor 2 (VEGFR2/FLK-1) and EGFR, and not an antibody used for immunofluorescence.[1][2] Therefore, a high background signal in an immunofluorescence experiment would not be directly attributed to a reagent named "this compound."
This guide provides comprehensive troubleshooting strategies for researchers encountering high background fluorescence in their immunofluorescence (IF) experiments, a common issue that can obscure specific signals and lead to misinterpretation of results.
Frequently Asked Questions (FAQs) for High Background in Immunofluorescence
Q1: What are the primary sources of high background in immunofluorescence?
High background in IF can arise from several factors, broadly categorized as:
-
Non-specific antibody binding: This occurs when the primary or secondary antibodies bind to unintended targets in the sample.
-
Autofluorescence: Tissues and cells can possess endogenous molecules that fluoresce, contributing to the background signal.
-
Issues with experimental reagents and technique: Problems with fixation, blocking, washing steps, or the mounting medium can all contribute to high background.
Q2: How can I determine the source of my high background?
To identify the source of the high background, it is crucial to include proper controls in your experiment. Key controls include:
-
Autofluorescence control: An unstained sample imaged under the same conditions as your stained samples will reveal the level of endogenous fluorescence.[3][4]
-
Secondary antibody only control: This sample is incubated with the secondary antibody but not the primary antibody. Staining in this control indicates non-specific binding of the secondary antibody.[1]
-
Isotype control: This involves using a primary antibody of the same isotype (e.g., IgG1, IgG2a) and from the same host species as your experimental primary antibody, but one that does not recognize any target in your sample. This control helps to assess non-specific binding of the primary antibody.
Troubleshooting Guide for High Background Staining
This guide is designed to help you systematically identify and address the cause of high background in your immunofluorescence experiments.
Problem 1: High Background Across the Entire Sample
Click to expand troubleshooting steps
| Possible Cause | Recommended Solution |
| Primary antibody concentration is too high. | Titrate the primary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. Start with the manufacturer's recommended dilution and perform a series of dilutions (e.g., 1:100, 1:250, 1:500, 1:1000).[1][2][5][6] |
| Secondary antibody concentration is too high. | Titrate the secondary antibody. A high concentration can lead to non-specific binding. |
| Insufficient blocking. | Increase the blocking time (e.g., from 30 minutes to 1-2 hours) or change the blocking agent. Normal serum from the species in which the secondary antibody was raised is often recommended.[1][4][5][7] For example, if you are using a goat anti-mouse secondary antibody, use normal goat serum for blocking. |
| Inadequate washing. | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. Use a buffer containing a mild detergent like Tween-20 (e.g., PBS-T).[2][4][5] |
| Autofluorescence. | Examine an unstained sample under the microscope. If autofluorescence is high, consider using a different fixation method (e.g., methanol (B129727) instead of paraformaldehyde), or treat the sample with an autofluorescence quenching reagent like Sodium Borohydride or Sudan Black B.[3][4] |
| Fixation issues. | Over-fixation or the use of certain fixatives like glutaraldehyde (B144438) can increase background.[3][6] Optimize fixation time and consider using fresh, high-quality paraformaldehyde. |
Problem 2: Non-specific, Punctate, or Patchy Staining
Click to expand troubleshooting steps
| Possible Cause | Recommended Solution |
| Antibody aggregates. | Centrifuge the primary and secondary antibodies before use to pellet any aggregates that may have formed during storage. |
| Non-specific binding of the primary antibody. | In addition to optimizing concentration and blocking, consider using a primary antibody that has been validated for immunofluorescence. If possible, test the antibody on positive and negative control cells or tissues. |
| Non-specific binding of the secondary antibody. | Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.[8] For example, if you are staining mouse tissue with a mouse primary antibody, use a secondary antibody that has been adsorbed against mouse IgG. |
| Drying of the sample. | Ensure the sample remains hydrated throughout the staining procedure. Use a humidified chamber during incubations.[7][9] |
| Issues with permeabilization. | The concentration and incubation time of the permeabilization agent (e.g., Triton X-100) may need to be optimized. Over-permeabilization can damage cell morphology and lead to patchy staining. |
Quantitative Data Summary
The following table provides general guidelines for antibody dilutions and incubation times. Note that optimal conditions should be determined experimentally for each antibody and sample type.
| Parameter | Recommended Range | Notes |
| Primary Antibody Dilution | 1:50 - 1:2000 | Highly dependent on antibody affinity and target abundance. Always start with the datasheet recommendation. |
| Secondary Antibody Dilution | 1:200 - 1:2000 | Higher dilutions often reduce background. |
| Primary Antibody Incubation Time | 1-2 hours at RT or overnight at 4°C | Overnight incubation at 4°C can sometimes improve specific signal while reducing background.[9][10][11] |
| Secondary Antibody Incubation Time | 30-60 minutes at RT | Protect from light to avoid photobleaching of the fluorophore.[10][11] |
Experimental Protocols
Standard Immunofluorescence Protocol for Cultured Cells
-
Cell Seeding: Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency (typically 60-80%).
-
Fixation:
-
Carefully remove the culture medium.
-
Wash the cells once with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells by adding a freshly prepared 4% paraformaldehyde (PFA) solution in PBS and incubating for 10-15 minutes at room temperature.[10][12]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.[13]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.[10]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the antibody dilution buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100) to the predetermined optimal concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[13]
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.[13]
-
-
Washing:
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Store the slides at 4°C in the dark until imaging.
-
Visualizing Workflows and Concepts
Caption: Troubleshooting workflow for high background in immunofluorescence.
Caption: Comparison of direct and indirect immunofluorescence methods.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 3. Cleaved PARP (Asp214) Antibody (Human Specific) (Fluorescein Conjugate) | Cell Signaling Technology [cellsignal.com]
- 4. Anti-S100A4 antibody suppresses metastasis formation by blocking stroma cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. researchgate.net [researchgate.net]
- 7. sara-co.com [sara-co.com]
- 8. This compound | VEGFR | Tyrosinase | TargetMol [targetmol.com]
- 9. protocols.io [protocols.io]
- 10. addgene.org [addgene.org]
- 11. Discovery of antibodies and cognate surface targets for ovarian cancer by surface profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibodies for Immunofluorescence (IF) | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Anti-S100A4 Antibody Suppresses Metastasis Formation by Blocking Stroma Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SU5214 Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of SU5214 in cellular assays. Understanding and mitigating these effects is crucial for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR/Flk-1, and Epidermal Growth Factor Receptor (EGFR). These are the intended primary targets of this compound.
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound, such as this compound, interacts with and modulates the activity of proteins other than its intended targets. This is a common phenomenon with kinase inhibitors because the ATP-binding pocket, which these inhibitors often target, is structurally conserved across many kinases. These unintended interactions can lead to misleading experimental data, unexpected cellular phenotypes, and potential toxicity. Therefore, it is critical to consider and, where possible, control for off-target effects when interpreting results from experiments using this compound.
Q3: I am observing a phenotype in my cellular assay that is inconsistent with VEGFR2 or EGFR inhibition. Could this be an off-target effect?
Yes, it is highly probable. If the observed cellular response cannot be rationalized by the inhibition of the canonical signaling pathways downstream of VEGFR2 or EGFR, it is prudent to suspect an off-target effect. For example, unexpected changes in cell cycle progression, apoptosis, or the activation state of unrelated signaling pathways could indicate that this compound is interacting with other cellular kinases.
Q4: How can I experimentally verify if an observed effect is off-target?
Several strategies can be employed to investigate potential off-target effects:
-
Use a structurally unrelated inhibitor: Treat your cells with a different, structurally distinct inhibitor that targets the same primary pathway (VEGFR2/EGFR). If this second inhibitor does not reproduce the phenotype observed with this compound, it strengthens the hypothesis of an off-target effect.
-
Rescue experiments: If you hypothesize that the off-target effect is due to the inhibition of a specific kinase, you can attempt to "rescue" the phenotype by overexpressing a constitutively active form of that kinase.
-
Target knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the suspected off-target kinase. If the phenotype induced by this compound is diminished in these cells, it provides strong evidence for the off-target interaction.
-
Kinase profiling: Perform a comprehensive in vitro kinase assay (kinome scan) to identify the full spectrum of kinases inhibited by this compound at the concentration used in your experiments.
Troubleshooting Guide: Unexpected Results with this compound
This guide provides a structured approach to troubleshooting common issues encountered in cellular assays that may be attributable to the off-target effects of this compound.
Problem 1: Unexpected Inhibition of Cell Proliferation or Viability
You observe a significant decrease in cell proliferation or viability in a cell line that is not known to be dependent on VEGFR2 or EGFR signaling.
Possible Cause: this compound may be inhibiting other kinases that are critical for the survival and proliferation of your specific cell line. Potential off-target families include Src family kinases and kinases involved in the MAPK pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocols:
-
Cell Viability Assay (MTT/MTS):
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound and a control vehicle (e.g., DMSO) for 24, 48, or 72 hours.
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of viable cells.
-
-
Western Blot for Phosphorylated Kinases:
-
Treat cells with this compound at the concentration of interest for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of suspected off-target kinases (e.g., p-Src, Src, p-ERK, ERK).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Problem 2: Unexplained Changes in a Signaling Pathway
You observe modulation (activation or inhibition) of a signaling pathway that is not directly downstream of VEGFR2 or EGFR, for example, the MAPK/ERK or Src pathway.
Possible Cause: this compound may be directly or indirectly interacting with components of these pathways.
Signaling Pathway Analysis:
The diagram below illustrates a potential off-target interaction of this compound with the Src and MAPK signaling pathways.
Caption: Potential off-target inhibition of Src by this compound.
Troubleshooting Steps:
-
Confirm the observation: Repeat the experiment to ensure the result is reproducible.
-
Dose-response analysis: Determine if the effect on the alternative pathway is dose-dependent with this compound.
-
Use pathway-specific inhibitors: Compare the effect of this compound with known inhibitors of the affected pathway (e.g., a specific Src inhibitor or a MEK inhibitor). If the phenotypes are similar, it suggests this compound may be acting on that pathway.
-
In vitro kinase assays: To definitively identify off-target kinases, consider performing or commissioning a kinase selectivity profiling study.
Quantitative Data Summary
| Target | IC50 (µM) |
| VEGFR2 (KDR/Flk-1) | 0.03 |
| EGFR | 1.6 |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration).
Disclaimer: This technical support guide is intended for research purposes only. The information provided is based on publicly available data and general principles of kinase inhibitor pharmacology. Researchers should always perform appropriate control experiments to validate their findings.
Inconsistent results with SU5214 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with SU5214 treatment.
Troubleshooting Guide: Inconsistent Experimental Results
This guide addresses common issues that can lead to variability in experimental outcomes with this compound.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Question: We are observing significant variability in the IC50 value of this compound between experiments. What could be the cause?
Answer: Inconsistent IC50 values are a common challenge in preclinical drug evaluation. Several factors related to assay conditions and cell culture practices can contribute to this variability.
| Potential Cause | Explanation | Recommended Solution |
| Cell Seeding Density | The number of cells seeded per well can dramatically affect the calculated IC50. Higher densities can lead to increased apparent resistance. | Standardize cell seeding density across all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Cell Passage Number | Cell lines can exhibit phenotypic and genotypic drift at high passage numbers, altering their sensitivity to inhibitors. | Use cells within a consistent and low passage number range for all experiments. |
| Serum Concentration | Serum contains growth factors that can activate the same signaling pathways that this compound inhibits (e.g., via EGFR), potentially masking the inhibitory effect. | Consider reducing the serum concentration or using serum-free media during the this compound treatment period, if appropriate for your cell line. |
| Compound Solubility and Stability | This compound is practically insoluble in water and ethanol, but soluble in DMSO.[1] Precipitation in aqueous media can lead to a lower effective concentration. Repeated freeze-thaw cycles of stock solutions can also lead to degradation. | Prepare fresh dilutions of this compound from a concentrated DMSO stock for each experiment. Minimize the final DMSO concentration (ideally <0.1%) to avoid solvent effects and precipitation. Visually inspect media for any signs of precipitation after adding this compound.[2][3] |
| Incubation Time | The duration of drug exposure can significantly impact the IC50 value. Shorter incubation times may not be sufficient to observe the full cytotoxic or cytostatic effect. | Optimize and standardize the incubation time for your specific cell line and experimental endpoint. |
Issue 2: Low or No Apparent Effect of this compound
Question: We are not observing a significant effect of this compound on our cells, even at high concentrations. What should we investigate?
Answer: A lack of response to this compound can be due to several biological and technical factors.
| Potential Cause | Explanation | Recommended Solution |
| Low Target Expression | The primary targets of this compound are VEGFR2 and EGFR.[1][4] If your cell line expresses low levels of these receptors, the inhibitory effect will be minimal. | Verify the expression levels of total and phosphorylated VEGFR2 and EGFR in your cell line using Western blot or qPCR. |
| Compensatory Signaling Pathways | Cancer cells can develop resistance by activating alternative survival pathways that bypass the inhibition of VEGFR2 and EGFR. | Investigate the activation status of other receptor tyrosine kinases or downstream signaling nodes to identify potential compensatory mechanisms. |
| Compound Precipitation | As mentioned previously, this compound's poor aqueous solubility can lead to precipitation in the cell culture media, drastically reducing its effective concentration.[2][3] | Ensure complete dissolution in the final culture medium. Pre-warming the media to 37°C before adding the this compound stock can aid solubility.[5] Sonication of the stock solution is also recommended.[5] |
| Incorrect Endpoint Measurement | This compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death) in your cell line. Assays that only measure cell death may not capture the drug's effect. | Use an assay that measures cell proliferation, such as a BrdU incorporation assay or a direct cell counting method, in addition to viability/cytotoxicity assays (e.g., MTT, CellTiter-Glo®). |
Issue 3: Off-Target Effects
Question: How can we be sure that the observed effects are due to the inhibition of VEGFR2 and EGFR and not off-target activity?
Answer: While this compound is known to target VEGFR2 and EGFR, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.
| Potential Cause | Explanation | Recommended Solution |
| Inhibition of Other Kinases | At concentrations significantly above its IC50 for VEGFR2 and EGFR, this compound may inhibit other structurally related kinases. | Perform a kinase selectivity panel to profile the activity of this compound against a broad range of kinases. This can help identify potential off-target interactions. |
| Altered Cell Morphology | Changes in cell shape, adhesion, or motility that are inconsistent with known VEGFR2/EGFR signaling could indicate off-target effects. | Carefully document any morphological changes in your cells upon this compound treatment using microscopy. Compare these changes to those induced by more selective VEGFR2 or EGFR inhibitors.[6][7][8][9] |
| Unexpected Phenotypes | If this compound induces a cellular phenotype that cannot be rescued by the addition of downstream signaling molecules (e.g., EGF), this may suggest off-target activity. | Design rescue experiments to confirm that the observed phenotype is on-target. For example, see if the addition of EGF can overcome the inhibitory effects of this compound on cell proliferation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound? A1: this compound is a modulator of tyrosine kinase signal transduction that primarily inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR or Flk-1) and Epidermal Growth Factor Receptor (EGFR).[1][4][5]
Q2: What are the reported IC50 values for this compound? A2: The reported IC50 values for this compound are approximately 14.8 µM for VEGFR2 (Flk-1) and 36.7 µM for EGFR in cell-free assays.[1][4]
Q3: How should I prepare and store this compound? A3: this compound is soluble in DMSO (up to 50 mg/mL) but insoluble in water and ethanol.[1] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C.
Q4: What is the mechanism of action of this compound? A4: this compound acts as an ATP-competitive inhibitor at the kinase domain of its target receptors. By blocking the binding of ATP, it prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.
Q5: What are the key downstream signaling pathways affected by this compound? A5: By inhibiting VEGFR2 and EGFR, this compound affects major signaling cascades including:
-
VEGFR2 Pathway: Primarily the PLCγ-PKC-Raf-MEK-MAPK pathway, which is involved in endothelial cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.
-
EGFR Pathway: Primarily the RAS-RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation, and the PI3K-Akt-mTOR pathway, which is critical for cell growth and survival.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Replace the medium in the wells with the this compound-containing medium. Include vehicle control (DMSO only) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Signaling Pathway Inhibition
This protocol is designed to verify the inhibitory effect of this compound on VEGFR2 or EGFR signaling.
-
Cell Culture and Treatment: Plate cells and grow them to 70-80% confluency. Serum-starve the cells overnight, if necessary, to reduce basal signaling. Treat the cells with various concentrations of this compound for a predetermined time.
-
Stimulation (Optional): To assess the inhibition of ligand-induced signaling, stimulate the cells with VEGF or EGF for a short period (e.g., 10-15 minutes) before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the phosphorylated form of the target receptor (e.g., p-VEGFR2, p-EGFR) or a downstream effector (e.g., p-Akt, p-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins of interest and a loading control (e.g., β-actin, GAPDH).
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: this compound inhibits VEGFR2 and EGFR signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | VEGFR | Tyrosinase | TargetMol [targetmol.com]
- 6. Dynamic and reversible surface topography influences cell morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shape Matters: Impact of Mesoporous Silica Nanoparticle Morphology on Anti-Tumor Efficacy [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: SU5214 Treatment and Observed Cell Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell stress observed with SU5214 treatment.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
| Issue/Question | Potential Cause | Recommended Solution |
| 1. Why am I observing high levels of cytotoxicity at low concentrations of this compound? | Off-target effects: this compound, while targeting VEGFR2 and EGFR, may inhibit other kinases crucial for your cell line's survival.[1] | Solution 1: Perform a dose-response curve. This will help determine the optimal concentration for your specific cell line. Solution 2: Use a more selective inhibitor. If available, a more specific VEGFR2/EGFR inhibitor can help confirm that the observed phenotype is due to on-target effects. Solution 3: Kinase profiling. If the issue persists, consider a kinase profiling service to identify potential off-target interactions of this compound. |
| 2. My cells are showing signs of stress (e.g., morphological changes, reduced proliferation) but are not undergoing apoptosis. What could be the reason? | Induction of autophagy or senescence: Inhibition of EGFR signaling can lead to cellular stress responses other than apoptosis, such as autophagy or senescence.[2] | Solution 1: Assess markers for autophagy. Use techniques like LC3-II immunoblotting or CYTO-ID® Autophagy Detection Kit. Solution 2: Test for senescence markers. Perform a β-galactosidase staining assay to detect senescent cells. |
| 3. I am seeing inconsistent results between different batches of this compound. | Compound stability and storage: this compound, like many small molecules, can degrade if not stored properly. | Solution 1: Aliquot the compound. Upon receipt, dissolve this compound in a suitable solvent (e.g., DMSO) and store in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Solution 2: Verify compound integrity. If you suspect degradation, consider analytical methods like HPLC to check the purity of your stock. |
| 4. How can I confirm that the observed cell stress is a direct result of VEGFR2/EGFR inhibition? | Lack of on-target validation: It's crucial to confirm that this compound is inhibiting its intended targets in your experimental system. | Solution 1: Western blot for downstream targets. Analyze the phosphorylation status of key downstream effectors of VEGFR2 (e.g., PLCγ, Akt, ERK) and EGFR (e.g., Akt, ERK, STAT3) signaling. A decrease in phosphorylation upon this compound treatment would indicate on-target activity.[3][4] Solution 2: Rescue experiment. If possible, overexpress a constitutively active form of a downstream effector to see if it can rescue the cell stress phenotype. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), both of which are receptor tyrosine kinases.[1] By binding to the ATP-binding site of these receptors, this compound inhibits their autophosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
Q2: What are the known IC50 values for this compound?
| Target | IC50 (in vitro) |
| VEGFR2 (KDR/Flk-1) | ~0.5 µM |
| EGFR | ~5 µM |
| PDGFRβ | ~1 µM |
| Note: These values are approximate and may vary between studies and assay conditions. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
Q3: How does inhibition of VEGFR2 and EGFR lead to cell stress?
A3: Inhibition of VEGFR2 and EGFR disrupts critical signaling pathways necessary for cell survival and proliferation.
-
VEGFR2 Inhibition: In endothelial cells, VEGFR2 signaling is crucial for survival via the PI3K/Akt pathway. Inhibition of this pathway can lead to the de-phosphorylation of pro-apoptotic proteins like BAD, promoting apoptosis.[3][5]
-
EGFR Inhibition: EGFR signaling protects cancer cells against metabolic oxidative stress.[6] Inhibition of EGFR can lead to an increase in reactive oxygen species (ROS), causing oxidative stress and subsequent apoptosis.[6][7] This can also trigger other stress responses like the Unfolded Protein Response (UPR) in the endoplasmic reticulum.
Q4: What are the common off-targets for this compound?
A4: Besides VEGFR2 and EGFR, this compound has been shown to inhibit other tyrosine kinases, such as Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). The promiscuity of kinase inhibitors is a common phenomenon, and it is important to consider potential off-target effects when interpreting experimental results.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a cell line of interest.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Western Blot for Phosphorylated Kinases
Objective: To assess the on-target activity of this compound by measuring the phosphorylation of downstream kinases.
Materials:
-
Cells of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound inhibits VEGFR2 and EGFR signaling pathways.
Caption: Troubleshooting workflow for this compound-induced cell stress.
Caption: Experimental workflow for investigating this compound-induced cell stress.
References
- 1. The interplay of reactive oxygen species and the epidermal growth factor receptor in tumor progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress-induced EGFR trafficking: mechanisms, functions, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling through the vascular endothelial growth factor receptor VEGFR-2 protects hippocampal neurons from mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: SU5214 versus Sunitinib in Angiogenesis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two tyrosine kinase inhibitors, SU5214 and Sunitinib (B231), focusing on their efficacy and mechanisms of action within common angiogenesis models. While both compounds target key pathways in the formation of new blood vessels, they exhibit significant differences in potency and target specificity. Sunitinib (marketed as Sutent®) is a clinically approved, multi-targeted receptor tyrosine kinase (RTK) inhibitor, whereas this compound is a research compound with a more limited and less potent profile.
Mechanism of Action: Targeting Angiogenic Signaling
Angiogenesis is predominantly driven by the Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) signaling pathways. Both this compound and sunitinib are ATP-competitive inhibitors that target the kinase domains of their respective receptor targets, preventing downstream signaling required for endothelial cell proliferation, migration, and survival.
Sunitinib is recognized for its broad-spectrum inhibition of multiple RTKs involved in angiogenesis and tumor cell proliferation, including VEGFRs (1, 2, and 3) and PDGFRs (α and β).[1] It also potently inhibits other kinases such as c-KIT and FMS-like tyrosine kinase-3 (FLT3).[2] This multi-targeted approach allows sunitinib to simultaneously disrupt tumor vascularization and directly impact tumor cells.
This compound is also an inhibitor of VEGFR2 (also known as KDR or Flk-1), but with significantly lower potency compared to sunitinib.[2][3][4] It also shows inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[2][4]
Figure 1: Simplified VEGFR/PDGFR signaling pathway and point of inhibition.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data available for this compound and sunitinib, highlighting the substantial difference in their inhibitory potency and effects in key angiogenesis assays.
Table 1: Kinase Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) measures the potency of a drug in inhibiting a specific biochemical function. Lower values indicate higher potency.
| Compound | Target Kinase | IC50 Value | Citation(s) |
| This compound | VEGFR2 (Flk-1) | 14.8 µM | [2][3][4] |
| EGFR | 36.7 µM | [2][4] | |
| Sunitinib | VEGFR2 (Flk-1) | 80 nM | [2] |
| PDGFRβ | 2 nM | [2] | |
| c-KIT | Potent Inhibition | [2] | |
| FLT3 | Potent Inhibition | [2] |
Note: 1 µM = 1000 nM. Sunitinib is approximately 185 times more potent than this compound at inhibiting VEGFR2.
Table 2: Performance in Angiogenesis Models
This table compares the reported efficacy of the compounds in standard in vitro and ex vivo angiogenesis assays.
| Assay Type | This compound Performance | Sunitinib Performance | Citation(s) |
| Endothelial Cell Proliferation | Data not publicly available. A related compound, SU5614, inhibits endothelial cell sprouting. | Inhibits VEGF-induced HUVEC proliferation with an IC50 of 40 nM. | [2][5] |
| Endothelial Cell Tube Formation | Data not publicly available. | Inhibits tube formation at concentrations as low as 33.1 nM. | [6] |
| Ex Vivo Aortic Ring Assay | Data not publicly available. | Shows complete inhibition of microvessel outgrowth at concentrations >3.125 µM. | [7] |
Experimental Protocols & Workflows
Detailed methodologies for the key assays cited are provided below. These are generalized protocols and may require optimization based on specific cell types and laboratory conditions.
Endothelial Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of endothelial cells, a fundamental step in angiogenesis.
Methodology:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates at a density of 5,000-10,000 cells/well in complete endothelial growth medium.
-
Cell Attachment: Cells are allowed to attach for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Serum Starvation: The medium is replaced with a low-serum (e.g., 0.5% FBS) medium for 12-24 hours to synchronize the cells.
-
Treatment: The medium is replaced with low-serum medium containing a pro-angiogenic stimulus (e.g., 20 ng/mL VEGF) and varying concentrations of the test compound (this compound or sunitinib). Control wells receive the stimulus without the inhibitor.
-
Incubation: The plate is incubated for 48-72 hours.
-
Quantification: Cell viability/proliferation is assessed using a metabolic assay such as MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Absorbance or luminescence values are plotted against compound concentration to determine the IC50 value.
Figure 2: Workflow for an endothelial cell proliferation assay.
Endothelial Cell Tube Formation Assay
This assay models the differentiation and morphological changes of endothelial cells as they form capillary-like structures.
Methodology:
-
Matrix Coating: A 96-well plate is pre-chilled and coated with a basement membrane extract (e.g., Matrigel®). The plate is then incubated at 37°C for 30-60 minutes to allow the matrix to polymerize.[1]
-
Cell Preparation: HUVECs are harvested and resuspended in a low-serum medium containing the desired concentrations of the test compound.
-
Cell Seeding: The HUVEC suspension (15,000-30,000 cells/well) is added on top of the solidified matrix.[1]
-
Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of tube-like networks.[8]
-
Visualization: The networks are visualized and photographed using an inverted microscope. For quantification, cells can be pre-labeled with a fluorescent dye like Calcein AM.[8]
-
Quantification: Image analysis software is used to measure parameters such as total tube length, number of junctions, and number of loops.
Figure 3: Workflow for an endothelial cell tube formation assay.
Ex Vivo Aortic Ring Assay
This ex vivo model recapitulates many aspects of angiogenesis, including the sprouting of microvessels from an intact tissue segment.
Methodology:
-
Aorta Dissection: A thoracic aorta is excised from a euthanized rat or mouse under sterile conditions.[9]
-
Ring Preparation: The aorta is cleaned of periadventitial fibro-adipose tissue and cross-sectioned into 1-2 mm thick rings.[9]
-
Embedding: Each ring is embedded within a 3D collagen or basement membrane matrix in a 48-well plate.[9]
-
Treatment: Culture medium supplemented with growth factors (or serum) and the test compound is added to each well.
-
Incubation: The plate is incubated at 37°C for 7-14 days, with media changes every 2-3 days.
-
Analysis: The outgrowth of microvessels from the aortic ring is monitored and imaged at regular intervals using a phase-contrast microscope. The extent of sprouting can be quantified by measuring the area or length of the outgrowths using image analysis software.
Figure 4: Workflow for an ex vivo aortic ring assay.
Summary and Conclusion
The comparison between this compound and sunitinib in angiogenesis models reveals a stark contrast in potency and breadth of activity.
-
Potency: Sunitinib is a highly potent inhibitor of key angiogenic receptors like VEGFR2 and PDGFRβ, with activity in the low nanomolar range. This compound inhibits VEGFR2 at a much higher micromolar concentration, indicating significantly lower potency.
-
Target Spectrum: Sunitinib is a multi-targeted inhibitor, affecting a wide range of kinases crucial for both the tumor vasculature and the cancer cells themselves. This compound has a more limited documented target profile.
-
Model Efficacy: Sunitinib has demonstrated robust and consistent inhibitory effects across a full suite of in vitro and ex vivo angiogenesis models. In contrast, there is a lack of publicly available data demonstrating the efficacy of this compound in these same functional assays, which is likely a reflection of its lower kinase inhibitory potency.
References
- 1. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 7. The aortic ring model of angiogenesis: a quarter century of search and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.lih.lu [researchportal.lih.lu]
A Comparative Guide to EGFR Inhibition: SU5214 vs. Gefitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two tyrosine kinase inhibitors, SU5214 and gefitinib (B1684475), with a focus on their activity against the Epidermal Growth Factor Receptor (EGFR). While gefitinib is a well-characterized, clinically approved EGFR inhibitor, publicly available data on this compound's EGFR-specific activity is limited. This document summarizes the existing experimental data, provides detailed experimental protocols for relevant assays, and visualizes key pathways and workflows to aid in research and drug development.
Executive Summary
Gefitinib is a potent and selective inhibitor of EGFR tyrosine kinase, particularly effective against activating mutations in the EGFR gene commonly found in non-small cell lung cancer (NSCLC).[1][2][3][4] Its mechanism of action involves competitive binding to the ATP pocket of the EGFR kinase domain, leading to the inhibition of downstream signaling pathways crucial for cell proliferation and survival.[1][5]
This compound is also a tyrosine kinase inhibitor but is primarily characterized as a VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) inhibitor.[6] While it exhibits some inhibitory activity against EGFR, its potency is significantly lower than that of gefitinib.[6] There is a notable lack of publicly available data directly comparing the effects of this compound and gefitinib on EGFR signaling and in cell-based assays.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and gefitinib. It is important to note that the IC50 values were likely determined in different experimental settings, which can influence the results.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 |
| This compound | VEGFR2 (FLK-1) | 14.8 µM[6] |
| EGFR | 36.7 µM[6] | |
| Gefitinib | Wild-Type EGFR | Varies (e.g., ~33-54 nM in cell-free/cell-based assays) |
| EGFR (Exon 19 Deletion) | Highly sensitive (Low nM range) | |
| EGFR (L858R Mutation) | Highly sensitive (Low nM range) | |
| EGFR (T790M Mutation) | Reduced sensitivity (High nM to µM range) |
Table 2: Cellular Activity of Gefitinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (MTT Assay) |
| PC-9 | Exon 19 Deletion | ~10-30 nM |
| HCC827 | Exon 19 Deletion | ~10-20 nM |
| H3255 | L858R | ~5-15 nM |
| H1975 | L858R + T790M | > 5 µM |
| A549 | Wild-Type | > 10 µM |
Note: IC50 values can vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanisms of EGFR inhibition and the methods used to evaluate these inhibitors, the following diagrams, created using the DOT language for Graphviz, illustrate the EGFR signaling pathway and standard experimental workflows.
EGFR Signaling Pathway
Experimental Workflow: Kinase Assay
Experimental Workflow: Cell Viability (MTT) Assay
Experimental Workflow: Western Blotting
Experimental Protocols
In Vitro EGFR Kinase Assay (Luminescence-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and gefitinib against EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[7]
-
This compound and Gefitinib (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and gefitinib in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO) to each well.[7]
-
Add 2 µL of a solution containing the EGFR enzyme and the substrate to each well.[7]
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.[7]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[7]
-
Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration. Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound and gefitinib on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, PC-9, HCC827)
-
Complete cell culture medium
-
This compound and Gefitinib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and gefitinib in complete culture medium. Replace the existing medium with the medium containing the inhibitors. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blotting for EGFR Phosphorylation
Objective: To assess the effect of this compound and gefitinib on the phosphorylation of EGFR and its downstream targets (e.g., Akt, ERK).
Materials:
-
Cancer cell lines
-
This compound and Gefitinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068, Tyr1173), anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer membranes (PVDF or nitrocellulose)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or gefitinib for the desired time. Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.[9]
-
Immunoblotting:
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control.
Conclusion
Gefitinib is a well-established, potent, and selective EGFR inhibitor with a clear mechanism of action and extensive supporting data. Its efficacy is particularly pronounced in cancers harboring activating EGFR mutations. This compound, while demonstrating some activity against EGFR, is significantly less potent and is primarily characterized as a VEGFR2 inhibitor.
For researchers investigating EGFR-targeted therapies, gefitinib serves as a crucial reference compound. Further studies are required to elucidate the specific effects of this compound on EGFR signaling and to determine if it has any therapeutic potential in this context, possibly through dual inhibition of VEGFR2 and EGFR. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gefitinib: a review of its use in adults with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gefitinib as first-line treatment for patients with advanced non-small-cell lung cancer with activating epidermal growth factor receptor mutation: Review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. promega.com [promega.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validating SU5214 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of SU5214, a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR). We objectively compare its performance with alternative multi-targeted kinase inhibitors—Sunitinib, Sorafenib (B1663141), and Vandetanib—and provide detailed experimental protocols and supporting data to aid in the selection of appropriate validation strategies.
Introduction to this compound and its Targets
This compound is a small molecule inhibitor that primarily targets VEGFR2 (also known as KDR or FLK-1) and EGFR, two receptor tyrosine kinases (RTKs) critically involved in angiogenesis and cell proliferation, respectively.[1] Dysregulation of these signaling pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Validating that a compound like this compound engages these targets within a cellular context is a crucial step in drug development.[2]
Comparative Analysis of Kinase Inhibitors
This section provides a comparative overview of this compound and other well-established kinase inhibitors that share overlapping targets. The provided IC50 values are indicative and can vary based on the specific cell line and assay conditions.
Table 1: Comparison of In Vitro Kinase Inhibition
| Compound | Primary Targets | VEGFR2 IC50 (in vitro) | EGFR IC50 (in vitro) | Other Key Targets (IC50) |
| This compound | VEGFR2, EGFR | ~14.8 µM[1] | ~36.7 µM[1] | - |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | ~80 nM[1] | >10 µM | PDGFRβ (2 nM), c-KIT (various)[1][3] |
| Sorafenib | VEGFRs, PDGFRβ, Raf kinases | ~90 nM[1] | - | Raf-1 (6 nM), B-Raf (22 nM), PDGFRβ (57 nM), c-KIT (68 nM)[1][3] |
| Vandetanib | VEGFRs, EGFR, RET | ~40 nM[1] | ~500 nM[1] | VEGFR3 (110 nM), RET |
Key Experimental Methods for Target Engagement Validation
Several robust methods can be employed to confirm that this compound and its alternatives are engaging their intended targets in a cellular environment.
Western Blot for Receptor Phosphorylation
This is a direct and widely used method to assess the inhibition of kinase activity. By treating cells with the inhibitor and then stimulating the receptor with its cognate ligand (e.g., VEGF for VEGFR2, EGF for EGFR), one can measure the level of receptor autophosphorylation. A successful target engagement will result in a dose-dependent decrease in the phosphorylated form of the receptor.
Table 2: Hypothetical Data for VEGFR2 Phosphorylation Inhibition
| Compound | Concentration (µM) | % Inhibition of VEGF-induced VEGFR2 Phosphorylation |
| This compound | 1 | 25% |
| 10 | 60% | |
| 50 | 85% | |
| Sunitinib | 0.1 | 40% |
| 1 | 85% | |
| 10 | 98% |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding of a compound to its target protein in intact cells.[4][5] The principle is that ligand binding increases the thermal stability of the target protein.[5] By heating cell lysates or intact cells treated with the compound to a range of temperatures, the amount of soluble (non-denatured) target protein can be quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[5][6]
Table 3: Hypothetical CETSA Data for VEGFR2
| Compound | Treatment | Melting Temperature (Tm) | ΔTm (°C) |
| Vehicle (DMSO) | - | 48.5°C | - |
| This compound (20 µM) | - | 52.0°C | +3.5°C |
| Sunitinib (5 µM) | - | 54.2°C | +5.7°C |
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding at a specific target protein within intact cells in real-time.[1][4][7] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein. When an unlabeled compound (like this compound) competes with the tracer for binding to the target, the BRET signal decreases in a dose-dependent manner, allowing for the determination of intracellular affinity.[4][7]
Table 4: Hypothetical NanoBRET™ Data for VEGFR2 Target Engagement
| Compound | Intracellular IC50 (µM) |
| This compound | 18.2 |
| Sunitinib | 0.15 |
| Sorafenib | 0.22 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: VEGFR2 and EGFR signaling pathways and points of inhibition.
Caption: Western blot workflow for assessing receptor phosphorylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR activation is a potential determinant of primary resistance of hepatocellular carcinoma cells to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The advantages and challenges of sorafenib combination therapy: Drug resistance, toxicity and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Confirming SU5416's On-Target Effect via VEGFR2 Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of using VEGFR2 knockdown to validate the on-target effects of the small molecule inhibitor, SU5416. This document outlines the experimental data, detailed protocols, and visual workflows necessary to objectively assess the congruity between genetic and pharmacological inhibition of the VEGF signaling pathway.
The vascular endothelial growth factor (VEGF) pathway, primarily mediated by VEGF receptor 2 (VEGFR2), is a critical regulator of angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is a hallmark of several pathologies, including cancer and retinopathies. Consequently, VEGFR2 has emerged as a key target for therapeutic intervention. SU5416 is a well-characterized small molecule inhibitor of VEGFR2 tyrosine kinase activity.[1][2] To ensure that the observed effects of SU5416 are indeed a result of its interaction with VEGFR2 and not due to off-target activities, a common validation strategy is to compare its effects with those of direct VEGFR2 knockdown using techniques like RNA interference (RNAi).
This guide details the experimental framework for such a comparison, focusing on key assays to measure endothelial cell function.
Comparative Analysis of VEGFR2 Inhibition: Knockdown vs. SU5416
The primary objective of this comparison is to determine if the phenotypic changes induced by SU5416 treatment mirror those caused by the specific silencing of the VEGFR2 gene. A high degree of concordance between the two methods provides strong evidence that SU5416's mechanism of action is primarily through VEGFR2 inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies, comparing the efficacy of VEGFR2 knockdown and SU5416 treatment in inhibiting processes critical to angiogenesis.
Table 1: Inhibition of Endothelial Cell Proliferation
| Treatment | Cell Type | Assay | Concentration/ Efficiency | Result | Citation |
| SU5416 | HUVEC | Proliferation Assay | IC50: 330 nM | Dose-dependent inhibition of proliferation | [3] |
| VEGFR2 siRNA | HUVEC | Proliferation Assay | ~70% knockdown | Significant inhibition of proliferation | [4] |
Table 2: Inhibition of Angiogenesis (Neovascularization)
| Treatment | Model | Assay | Concentration/ Efficiency | Result | Citation |
| SU5416 | Rat Model of Oxygen-Induced Retinopathy | Quantification of Intravitreal Neovascularization | 25 mg/kg | Significant reduction in neovascularization | [5] |
| VEGFR2 shRNA | Rat Model of Oxygen-Induced Retinopathy | Quantification of Intravitreal Neovascularization | 56% mRNA reduction | 32% reduction in intravitreal neovascularization | [6] |
Table 3: Kinase Inhibition Profile of SU5416
| Target Kinase | Assay | IC50 | Notes | Citation |
| VEGFR2 | Kinase Assay | 438.5 nM | Primary target | [3] |
| BMPR2 | Kinase Assay | Kd: 2.1 µM | Potential off-target | [3] |
HUVEC: Human Umbilical Vein Endothelial Cells; IC50: Half-maximal inhibitory concentration; shRNA: short hairpin RNA; siRNA: small interfering RNA; Kd: Dissociation constant.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Protocol 1: VEGFR2 Knockdown using siRNA in HUVECs
This protocol outlines the steps for transiently knocking down VEGFR2 expression in Human Umbilical Vein Endothelial Cells (HUVECs) using small interfering RNA (siRNA).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
VEGFR2-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Reagents for RNA extraction and qRT-PCR
-
Antibodies for Western blotting (VEGFR2 and loading control)
Procedure:
-
Cell Seeding: Seed HUVECs in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute VEGFR2-specific siRNA or non-targeting control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Verification of Knockdown:
-
qRT-PCR: Harvest RNA from the cells and perform quantitative real-time PCR to assess the level of VEGFR2 mRNA knockdown compared to the non-targeting control.
-
Western Blot: Lyse the cells and perform Western blotting to determine the reduction in VEGFR2 protein levels.
-
Protocol 2: SU5416 Treatment of HUVECs
This protocol describes the treatment of HUVECs with SU5416 to inhibit VEGFR2 activity.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
SU5416 (stock solution in DMSO)
-
6-well plates
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed HUVECs in 6-well plates and allow them to adhere overnight.
-
Treatment:
-
Prepare a range of SU5416 concentrations by diluting the stock solution in fresh culture medium.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest SU5416 concentration).
-
Replace the medium in the wells with the medium containing the different concentrations of SU5416 or the vehicle control.
-
-
Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24-72 hours).
-
Downstream Analysis: Proceed with functional assays such as proliferation, migration, or tube formation assays.
Protocol 3: Endothelial Cell Proliferation Assay (e.g., BrdU Assay)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
HUVECs treated with VEGFR2 siRNA or SU5416
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)
-
Substrate solution
-
Microplate reader
Procedure:
-
Treatment: Perform VEGFR2 knockdown or SU5416 treatment as described in Protocols 1 and 2 in a 96-well plate format.
-
BrdU Labeling: Add BrdU labeling reagent to the cells and incubate for 2-4 hours.
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's instructions.
-
Antibody Incubation: Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Substrate Reaction: Wash the wells and add the substrate solution.
-
Measurement: Measure the absorbance using a microplate reader at the appropriate wavelength. The intensity of the signal is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.
Visualizing the Experimental Logic and Pathways
The following diagrams, created using the DOT language, illustrate the key signaling pathway and the experimental workflow for comparing VEGFR2 knockdown with SU5416 treatment.
Caption: VEGF signaling pathway and points of intervention.
Caption: Workflow for comparing VEGFR2 knockdown and SU5416.
Conclusion
References
- 1. SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The angiogenesis inhibitor SU5416 has long-lasting effects on vascular endothelial growth factor receptor phosphorylation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SU5416 plus hypoxia but not selective VEGFR2 inhibition with cabozantinib plus hypoxia induces pulmonary hypertension in rats: potential role of BMPR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effects of SU5416, a selective vascular endothelial growth factor receptor tyrosine kinase inhibitor, on experimental corneal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gene therapy knockdown of VEGFR2 in retinal endothelial cells to treat retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SU5214: A Comparative Guide to VEGFR-2 Inhibition Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of experimental results obtained with SU5214, a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). To ensure the specificity and robustness of findings, it is crucial to compare results with an alternative method. Here, we present a comparative analysis of this compound with Sorafenib, a well-established multi-kinase inhibitor that also targets VEGFR-2. This guide includes comparative data, detailed experimental protocols for key validation assays, and visual representations of the signaling pathway and experimental workflows.
Comparative Analysis of this compound and Sorafenib
This compound is a potent inhibitor of VEGFR-2 (also known as FLK-1) with a reported half-maximal inhibitory concentration (IC50) of 14.8 µM.[1] It also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 36.7 µM.[1] For cross-validation, Sorafenib serves as an excellent alternative. Sorafenib is a multi-kinase inhibitor with potent activity against VEGFR-2, with a reported IC50 of 90 nM.[2][3] It also inhibits other kinases involved in angiogenesis and cell proliferation, such as Raf-1, B-Raf, and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[2][4]
The significant difference in potency between this compound and Sorafenib underscores the importance of using a well-characterized alternative for validating experimental outcomes.
| Compound | Target | IC50 (VEGFR-2) | Other Key Targets (IC50) |
| This compound | VEGFR-2 (FLK-1) | 14.8 µM[1][5] | EGFR (36.7 µM)[1] |
| Sorafenib | VEGFR-2 | 90 nM[2][3][4] | Raf-1 (6 nM), B-Raf (22 nM), PDGFRβ (57 nM)[2][4] |
Table 1: Comparative Inhibitory Activity of this compound and Sorafenib. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and Sorafenib against their primary target, VEGFR-2, and other relevant kinases.
Experimental Protocols
To cross-validate the effects of this compound, we recommend performing the following key experiments in parallel with Sorafenib as a comparator.
Western Blot Analysis of VEGFR-2 Phosphorylation
This assay directly assesses the inhibition of VEGFR-2 activation in a cellular context.
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying angiogenesis.
Protocol:
-
Cell Culture and Starvation: Culture HUVECs in EGM-2 medium. Before treatment, starve the cells in a basal medium with 0.5% FBS for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pretreat starved cells with various concentrations of this compound or Sorafenib (e.g., 0.1, 1, 10, 50 µM for this compound; 0.01, 0.1, 1, 10 µM for Sorafenib) or vehicle control (DMSO) for 2 hours.
-
VEGF Stimulation: Stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10-15 minutes to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Immediately place the culture plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Detection and Analysis: Visualize bands using an ECL substrate. Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) for normalization. Quantify band intensities using densitometry software.
Cell Viability Assay (MTT/MTS Assay)
This assay determines the effect of the inhibitors on the proliferation and viability of endothelial or cancer cells.
Protocol:
-
Cell Seeding: Seed HUVECs or a relevant cancer cell line (e.g., HepG2, HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Sorafenib for 48-72 hours.
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 3-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
For MTS assay: Add MTS reagent directly to the culture medium and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Endothelial Cell Tube Formation Assay
This in vitro angiogenesis assay assesses the ability of endothelial cells to form capillary-like structures.
Protocol:
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of this compound or Sorafenib.
-
Incubation: Incubate the plate for 6-18 hours to allow for the formation of tube-like structures.
-
Imaging: Visualize and capture images of the tube networks using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Visualizing the Mechanism and Workflow
To better understand the experimental logic and the underlying biological pathway, the following diagrams are provided.
Caption: VEGFR-2 signaling pathway and points of inhibition by this compound and Sorafenib.
Caption: Workflow for the cross-validation of this compound results using Sorafenib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | VEGFR | Tyrosinase | TargetMol [targetmol.com]
- 6. Anti-VEGFR2 (Phospho-Tyr1214) Antibody (A50158) | Antibodies.com [antibodies.com]
- 7. Phospho-VEGF Receptor 2 (Tyr1175) (19A10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Confirming the Kinase Inhibition Profile of SU5214 with Phospho-Arrays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor research, understanding the precise inhibition profile of a compound is paramount for assessing its therapeutic potential and predicting potential off-target effects. This guide provides a framework for utilizing phospho-protein arrays to confirm the kinase inhibition profile of SU5214, a known modulator of tyrosine kinase signal transduction. Furthermore, it offers a comparative analysis with two widely used multi-kinase inhibitors, Sunitinib and Sorafenib, to highlight the importance of comprehensive profiling in drug development.
Introduction to this compound and Comparative Agents
This compound is recognized as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2 or KDR/Flk-1) and Epidermal Growth Factor Receptor (EGFR).[1] These receptor tyrosine kinases (RTKs) are critical components of signaling pathways that regulate angiogenesis, cell proliferation, and survival, making them key targets in oncology research.
For a robust evaluation of this compound's selectivity and potential therapeutic window, this guide compares it against Sunitinib and Sorafenib, two established multi-kinase inhibitors with overlapping but broader target profiles.
Data Presentation: Comparative Kinase Inhibition Profiles
The following table summarizes the known inhibitory activities (IC50 values) of this compound against its primary targets and compares them with the activities of Sunitinib and Sorafenib against the same targets, as well as a selection of their other significant targets identified through comprehensive kinome scanning. This highlights the necessity of a broad kinase screen for a complete understanding of an inhibitor's activity.
| Kinase Target | This compound IC50 (µM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR2 (KDR) | 14.8[1] | 80 | 90 |
| EGFR | 36.7[1] | >10,000 | >10,000 |
| PDGFRβ | Data Not Available | 2 | 58 |
| c-Kit | Data Not Available | 2 | 68 |
| FLT3 | Data Not Available | 2 | 58 |
| RET | Data Not Available | Data Not Available | 4 |
| BRAF | Data Not Available | Data Not Available | 22 |
| CRAF | Data Not Available | Data Not Available | 6 |
Experimental Protocols: Phospho-Kinase Array
To experimentally determine the kinase inhibition profile of this compound, a phospho-kinase array is a highly effective method. This membrane-based immunoassay allows for the simultaneous detection of the phosphorylation status of a multitude of kinases.
Objective:
To determine the relative phosphorylation levels of 43 human kinases and 2 related proteins in cell lysates treated with this compound compared to a vehicle control.
Materials:
-
Human Phospho-Kinase Array Kit (e.g., R&D Systems, Catalog # ARY003B or similar)
-
Cell line of interest (e.g., a cell line known to express VEGFR2 and EGFR, such as HUVEC or A549)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (provided in the kit)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Chemiluminescent detection reagents (provided in the kit)
-
X-ray film or a digital imaging system
Methodology:
-
Cell Culture and Treatment:
-
Culture the chosen cell line to 70-80% confluency.
-
Treat cells with a predetermined concentration of this compound (and/or a dilution series) or vehicle control for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Array Incubation:
-
Block the phospho-kinase array membranes with the provided blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with the cell lysates (e.g., 200-300 µg of total protein) overnight at 4°C on a rocking platform.
-
-
Detection:
-
Wash the membranes with the provided wash buffer.
-
Incubate the membranes with the biotinylated detection antibody cocktail for 2 hours at room temperature.
-
Wash the membranes again to remove unbound detection antibodies.
-
Incubate the membranes with Streptavidin-HRP for 30 minutes at room temperature.
-
Wash the membranes to remove unbound Streptavidin-HRP.
-
-
Signal Detection and Analysis:
-
Add the chemiluminescent detection reagents to the membranes.
-
Expose the membranes to X-ray film or capture the signal using a digital imaging system.
-
Quantify the spot intensities using image analysis software.
-
Normalize the data to the positive controls on the array.
-
Compare the phosphorylation levels of each kinase in the this compound-treated sample to the vehicle-treated control to determine the inhibition profile.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the simplified signaling pathways of VEGFR2 and EGFR, the primary targets of this compound.
Caption: Simplified VEGFR2 and EGFR signaling pathways inhibited by this compound.
Experimental Workflow
The workflow for a phospho-kinase array experiment is outlined below.
Caption: Experimental workflow for a phospho-kinase array.
Logical Comparison Framework
The following diagram illustrates the logical framework for comparing this compound with alternative kinase inhibitors.
Caption: Logical framework for comparing kinase inhibitors.
Conclusion
While this compound is known to target VEGFR2 and EGFR, a comprehensive understanding of its full kinase inhibition profile is essential for its further development and application. The use of a phospho-kinase array provides a robust and efficient method to elucidate this profile. By comparing the resulting data with the known broad-spectrum profiles of inhibitors like Sunitinib and Sorafenib, researchers can gain valuable insights into the selectivity and potential advantages of this compound. This comparative approach, grounded in solid experimental data, is a critical step in the rational design and development of targeted cancer therapies.
References
SU5214: A Comparative Analysis of its Receptor Tyrosine Kinase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
SU5214 is a small molecule inhibitor known to target receptor tyrosine kinases (RTKs), key regulators of cellular processes frequently dysregulated in cancer and other diseases. This guide provides a comparative analysis of this compound's inhibitory activity against various RTKs, supported by available experimental data. Due to the limited publicly available comprehensive kinase screening data for this compound, this guide focuses on its well-documented targets and provides a framework for further investigation.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been quantified against several key receptor tyrosine kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized below.
| Target Kinase | IC50 (µM) |
| VEGFR2 (FLK-1) | 14.8[1] |
| EGFR | 36.7[1] |
| PDGFR | Low micromolar range |
Note: A specific IC50 value for PDGFR has not been consistently reported in publicly available literature, but it is acknowledged as a target in the low micromolar range.
Experimental Protocols
The determination of IC50 values for kinase inhibitors like this compound is typically performed using in vitro kinase assays. Below is a detailed, representative protocol for such an assay.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit the activity of a specific receptor tyrosine kinase by 50% (IC50).
Materials:
-
Recombinant human kinase (e.g., VEGFR2, EGFR)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Adenosine triphosphate (ATP), radioactively labeled (e.g., [γ-³²P]ATP) or non-radioactive for detection via antibodies.
-
Kinase reaction buffer (specific composition varies depending on the kinase)
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radioactive assays)
-
Scintillation counter or plate reader (depending on the detection method)
-
Stop solution (e.g., EDTA)
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the appropriate solvent (e.g., DMSO) to create a range of concentrations to be tested.
-
Reaction Setup: The kinase reaction is assembled in a 96-well plate. Each well contains the kinase reaction buffer, the specific recombinant kinase, and the kinase substrate.
-
Inhibitor Addition: The serially diluted this compound is added to the wells. Control wells containing the solvent (e.g., DMSO) without the inhibitor are also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution, such as EDTA, which chelates the magnesium ions required for kinase activity.
-
Detection of Phosphorylation:
-
For radioactive assays: An aliquot of the reaction mixture is spotted onto phosphocellulose paper. The paper is then washed to remove unincorporated [γ-³²P]ATP. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
For non-radioactive assays (e.g., ELISA-based): A specific antibody that recognizes the phosphorylated substrate is used. The amount of phosphorylated substrate is then quantified using a secondary antibody conjugated to an enzyme that produces a detectable signal (e.g., colorimetric or fluorescent), which is measured by a plate reader.
-
-
Data Analysis: The percentage of kinase activity is calculated for each this compound concentration relative to the control (no inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental process, the following diagrams are provided.
Caption: VEGFR2 Signaling Pathway Inhibition by this compound.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: Potential Off-Target Inhibition of c-Kit Signaling by this compound.
Caption: General workflow for determining the IC50 of this compound.
References
Safety Operating Guide
SU5214: Essential Procedures for Safe Disposal in a Laboratory Setting
For Immediate Implementation by Laboratory Personnel
This document provides critical operational and logistical guidance for the proper disposal of SU5214, a compound utilized by researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical, minimizing risk and ensuring compliance with general laboratory safety standards.
Core Principle: In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, this compound and all materials contaminated with it must be treated as hazardous chemical waste. Laboratory personnel are advised to consult their institution's Environmental Health and Safety (EHS) department for local regulations and specific disposal protocols.
Immediate Safety and Handling
Prior to any handling or disposal procedures, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): All personnel must wear standard PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves.
-
Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Spill Response: In the event of a spill, immediately cordon off the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed, properly labeled container for hazardous waste disposal.
**Step-by-Step Disposal Protocol
The following step-by-step process outlines the necessary procedures for the safe disposal of this compound waste.
-
Waste Segregation:
-
Solid Waste: All solid forms of this compound, including residual powder and contaminated disposables such as pipette tips, gloves, and weighing paper, must be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, leak-proof container designated for liquid hazardous waste. Under no circumstances should this compound solutions be disposed of down the drain.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be placed in a designated sharps container.
-
-
Container Management:
-
Compatibility: Ensure that waste containers are made of materials compatible with this compound and any solvents used in the research.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste mixture. Follow your institution's specific labeling requirements.
-
-
Storage:
-
Designated Area: Store all this compound waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Secondary Containment: To mitigate the risk of spills, all waste containers must be placed within appropriate secondary containment.
-
-
Final Disposal:
-
EHS Coordination: When a waste container is full or has reached the institutional time limit for storage, contact your EHS department to schedule a pickup.
-
Documentation: Complete all necessary waste disposal manifests and documentation as required by your institution and local regulations.
-
Quantitative Data: this compound Chemical Properties
For your reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₆H₁₃NO₂ |
| Molecular Weight | 251.28 |
| CAS Number | 186611-04-1 |
| Solubility in DMSO | 50 mg/mL (198.98 mM) |
| Water Solubility | Insoluble |
| Ethanol Solubility | Insoluble |
| Storage (Solid) | 3 years at -20°C |
| Storage (in solvent) | 1 year at -80°C |
Disposal Workflow
The following diagram provides a visual representation of the logical steps for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling SU5214
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount when working with potent small molecule inhibitors like SU5214. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support your critical research in laboratory safety and chemical handling.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a modulator of tyrosine kinase signal transduction and should be handled with care.[1] While a specific Safety Data Sheet (SDS) is not publicly available, the following PPE recommendations are based on best practices for handling similar potent kinase inhibitors.
A comprehensive risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are required. Consider double-gloving for enhanced protection. |
| Eye & Face Protection | Safety glasses and face shield | Safety glasses with side shields are the minimum requirement. A face shield must be worn when there is a splash hazard. |
| Body Protection | Laboratory coat or protective clothing | A fully buttoned lab coat is necessary to protect skin and clothing from potential spills. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) if there is a risk of generating aerosols or dust, or when working outside of a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial to minimize exposure and ensure the integrity of your experiments.
-
Receiving and Inspection : Upon receiving the compound, visually inspect the container for any damage or leaks in a designated receiving area.
-
Storage : this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
-
Weighing and Solution Preparation : All weighing of the powdered compound and preparation of stock solutions must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. Use dedicated, clean spatulas and weighing paper. This compound is soluble in DMSO at a concentration of 50 mg/mL (198.98 mM).[2] It is insoluble in water and ethanol.[2]
-
Experimental Use : When handling this compound solutions for in vitro or in vivo experiments, always wear the recommended PPE. All procedures with the potential to generate aerosols should be performed within a chemical fume hood or biological safety cabinet.
-
Disposal : All waste materials, including empty vials, contaminated PPE, and experimental waste, must be treated as hazardous chemical waste.
-
Solid Waste : Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Sharps : Dispose of any contaminated needles or other sharps in a puncture-resistant sharps container designated for hazardous chemical waste. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures
In the event of an emergency, prompt and correct action is critical to mitigating risks.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontamination solution. |
Experimental Protocols
Determination of this compound IC50 in a Cell-Based Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest (e.g., a cell line overexpressing VEGFR2 or EGFR).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Plate reader
Procedure:
-
Cell Seeding : Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment : Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should span a range that is expected to cover the IC50 value. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation : Incubate the plate for a period that is relevant to the cell doubling time and the expected mechanism of action of the compound (typically 48-72 hours).
-
Cell Viability Assessment : Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition : Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
VEGFR2/EGFR Phosphorylation Inhibition Assay
This protocol can be adapted to measure the inhibition of either VEGFR2 or EGFR phosphorylation in a cell-based assay.
Materials:
-
Cell line overexpressing the target receptor (e.g., HUVECs for VEGFR2, A431 cells for EGFR)
-
Serum-free cell culture medium
-
This compound stock solution
-
Recombinant human VEGF or EGF
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the target receptor
-
Western blotting or ELISA reagents
Procedure:
-
Cell Culture and Starvation : Plate the cells and allow them to grow to 80-90% confluency. Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment : Treat the starved cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Ligand Stimulation : Stimulate the cells with the appropriate ligand (VEGF for VEGFR2, EGF for EGFR) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis : Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each cell lysate.
-
Detection of Phosphorylation :
-
Western Blotting : Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total forms of the target receptor. Use a secondary antibody for detection.
-
ELISA : Use a phospho-specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis : Quantify the band intensities (Western blot) or absorbance values (ELISA). Normalize the phosphorylated protein signal to the total protein signal. Calculate the percentage of inhibition of phosphorylation for each this compound concentration relative to the stimulated control without inhibitor.
This compound Signaling Pathway Inhibition
This compound is an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR).[2] By inhibiting these receptor tyrosine kinases, this compound blocks downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
